N-ethyl-4,5-difluoro-2-nitroaniline
Description
The exact mass of the compound this compound is 202.05538383 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-4,5-difluoro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJHBEJXNOUBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279678 | |
| Record name | N-Ethyl-4,5-difluoro-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-92-1 | |
| Record name | N-Ethyl-4,5-difluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-4,5-difluoro-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of N-Ethyl-4,5-difluoro-2-nitroaniline: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, heavily functionalized aromatic rings serve as critical scaffolds for drug discovery. N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) is a highly specialized, fluorinated building block primarily utilized in the synthesis of advanced metalloenzyme inhibitors . This whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in developing selective therapeutics for endocrine and cardiovascular pathologies.
Molecular Architecture and Physicochemical Profile
The molecular architecture of this compound is defined by a push-pull electronic system. The strongly electron-withdrawing nitro group (-NO₂) and the highly electronegative fluorine atoms create a highly polarized aromatic ring. This polarization dictates both its physical properties and its chemical reactivity, making it an ideal intermediate for further functionalization.
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 1736-92-1 |
| Molecular Formula | C₈H₈F₂N₂O₂ |
| Molecular Weight | 202.16 g/mol |
| Appearance | Yellow to brown crystalline solid/powder |
| Core Structural Motifs | ortho-nitroaniline core, meta/para-difluoro substitutions |
| Upstream Precursor | 1,2,4-Trifluoro-5-nitrobenzene (CAS: 2105-61-5) |
| Downstream Derivative | N¹-ethyl-4,5-difluorobenzene-1,2-diamine |
Mechanistic Insights: Synthesis and Downstream Derivatization
The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (SₙAr) .
The Causality of Regioselectivity: Starting from 1,2,4-trifluoro-5-nitrobenzene, the nitro group exerts a powerful inductive (-I) and mesomeric (-M) effect, severely depleting electron density from the ortho and para positions. The fluorine atom at the 2-position (relative to the nitro group) is highly activated. Because fluorine is an excellent leaving group in SₙAr reactions (due to the highly polarized C-F bond stabilizing the Meisenheimer complex transition state), ethylamine selectively attacks this position .
Following its synthesis, the compound is typically subjected to catalytic hydrogenation to yield a diamine. This diamine is the direct precursor for cyclization into benzimidazole-based pharmacophores.
Fig 1: Two-step synthetic workflow from 1,2,4-trifluoro-5-nitrobenzene to the diamine derivative.
Applications in Drug Development: CYP11B2 Inhibition
The primary industrial application of this compound is its use as a precursor for metalloenzyme inhibitors , specifically targeting CYP11B2 (Aldosterone Synthase) .
CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for catalyzing the final oxidative steps converting 11-deoxycorticosterone to aldosterone. Pathological overproduction of aldosterone leads to severe sodium retention, potassium excretion, and subsequent hypertension and cardiac fibrosis.
Pharmacological Causality: By converting this compound into a functionalized benzimidazole, drug developers create a molecule where the nitrogen atoms of the benzimidazole ring act as Lewis bases. These nitrogens directly coordinate with the heme iron in the active site of CYP11B2. The difluoro-substitutions on the aromatic ring are not merely structural; they fine-tune the lipophilicity (LogP) and electron density of the molecule, ensuring high binding affinity to CYP11B2 while maintaining selectivity over the highly homologous (93%) CYP11B1 enzyme.
Fig 2: CYP11B2 signaling pathway and targeted inhibition by 1736-92-1 derived benzimidazoles.
Self-Validating Experimental Protocols
The following methodologies detail the transformation of precursors into the target compound and its subsequent reduction, emphasizing the causality behind each experimental condition to ensure a self-validating workflow.
Protocol 1: Regioselective SₙAr Synthesis of this compound
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous acetonitrile to achieve a 0.5 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) generated during the substitution, preventing the protonation of the incoming ethylamine, which must remain in its free-base form to act as a nucleophile.
-
-
Nucleophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add ethylamine (1.0 eq) dropwise.
-
Causality: The SₙAr reaction is highly exothermic. Strict thermal control at 0 °C prevents poly-substitution at the other fluorinated positions and manages thermal runaway.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
-
Self-Validation: The reaction is complete when the highly polar starting material spot disappears, replaced by a distinct, bright yellow spot characteristic of the nitroaniline chromophore. Concentrate in vacuo, partition between water and ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the product.
-
Protocol 2: Catalytic Hydrogenation to N¹-ethyl-4,5-difluorobenzene-1,2-diamine
-
Catalyst Preparation: In a heavy-walled hydrogenation flask, suspend 10% Palladium on Carbon (Pd/C, 50% wet, 0.1 eq by weight) in ethyl acetate.
-
Causality: Utilizing 50% wet Pd/C drastically mitigates the pyrophoric hazard associated with dry palladium catalysts when exposed to volatile solvent vapors and atmospheric oxygen.
-
-
Substrate Addition: Add a solution of this compound (1.0 eq) in ethyl acetate to the catalyst suspension.
-
Hydrogenation: Evacuate the flask and backfill with inert gas (N₂ or Argon) three times. Evacuate again and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 16 hours.
-
Causality: Mild conditions (1 atm H₂, room temperature) are strictly maintained to selectively reduce the nitro group without inducing hydrodefluorination (cleavage of the C-F bonds), which frequently occurs under harsher hydrogenation conditions.
-
-
Validation & Filtration: Confirm complete consumption of the yellow starting material via TLC. The reaction mixture will transition to a paler, translucent color. Filter the mixture through a pad of Celite under a blanket of nitrogen.
-
Self-Validation & Safety: Celite safely traps the fine, reactive palladium particulates. The nitrogen blanket is critical because the newly formed, highly electron-rich diamine is highly susceptible to rapid oxidative degradation in air.
-
-
Isolation: Concentrate the filtrate in vacuo to afford the diamine. Store immediately under an inert atmosphere at -20 °C to prevent degradation prior to cyclization.
References
Molecular Architecture and Synthetic Paradigms of N-ethyl-4,5-difluoro-2-nitroaniline (CAS 1736-92-1) in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a proven tactic to modulate lipophilicity, metabolic stability, and target-binding affinity. N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) serves as a highly specialized, fluorinated building block[1]. As a Senior Application Scientist, I present this whitepaper to deconstruct the structural properties, mechanistic synthesis, and downstream pharmaceutical applications of this critical intermediate, particularly emphasizing its role in the development of next-generation metalloenzyme inhibitors targeting CYP11B2 (Aldosterone Synthase)[2].
Chemical Identity & Structural Elucidation
The utility of this compound stems from its precisely engineered substitution pattern. The molecule features an aniline core modified with an N-ethyl group, an ortho-nitro group, and two fluorine atoms at the C4 and C5 positions.
This specific arrangement creates a push-pull electronic system. The highly electron-withdrawing nitro group strongly desheilds the aromatic ring, while the fluorine atoms provide inductive electron withdrawal combined with localized steric shielding. The N-alkyl chain ensures sufficient lipophilicity, which is critical for cell membrane permeability in downstream active pharmaceutical ingredients (APIs).
Table 1: Physicochemical & Structural Data
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1736-92-1[1] |
| Molecular Formula | C8H8F2N2O2[1] |
| Molecular Weight | 202.16 g/mol [1] |
| Precursor CAS | 2105-61-5 (1,2,4-Trifluoro-5-nitrobenzene)[3] |
| Appearance | Yellow Solid[4] |
| Typical Synthetic Yield | ~35% (Post-chromatography)[4] |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The starting material, 1,2,4-trifluoro-5-nitrobenzene, contains three fluorine atoms. However, the fluorine atom located ortho to the nitro group (C2 position) is the most electrophilically activated due to the strong resonance electron-withdrawing effect of the -NO₂ group.
Causality in Reaction Design: Ethanamine (ethylamine) acts as the nucleophile. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. If HF is not neutralized, it will protonate the ethanamine, destroying its nucleophilicity and stalling the reaction. Dichloromethane (CH₂Cl₂) is utilized as an aprotic solvent to prevent excessive solvation of the nucleophile, maintaining its reactivity at ambient temperatures[4].
Caption: Step-by-step synthetic workflow for this compound via SNAr.
Standard Operating Protocol (SOP)
The following protocol is designed as a self-validating system, ensuring high fidelity and reproducibility[4].
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Reagent Preparation: To a rigorously stirred solution of 1,2,4-trifluoro-5-nitrobenzene (2.0 g, 11.29 mmol) in anhydrous CH₂Cl₂ (10 mL), add anhydrous potassium carbonate (3.1 g, 22.59 mmol, 2.0 eq).
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Nucleophile Introduction: Slowly introduce ethanamine (559 mg, 12.42 mmol, 1.1 eq) to the reaction vessel at room temperature. Note: The slight stoichiometric excess of ethanamine compensates for its volatility while preventing over-substitution at the C4 position.
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Reaction Propagation: Stir the biphasic mixture continuously at room temperature for 16 hours.
-
Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC). The reaction is complete when the high-Rf starting material spot is entirely consumed.
-
-
Aqueous Workup: Quench the reaction by diluting with deionized water (100 mL) to dissolve all inorganic salts. Extract the aqueous phase with CH₂Cl₂ (2 × 100 mL). Combine the organic extracts and dry over anhydrous Na₂SO₄ to remove residual water.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude material via silica gel column chromatography using an isocratic eluent of 10% Ethyl Acetate in Hexanes.
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Analytical Validation: The product isolates as a yellow solid (~800 mg, 35% yield). Confirm structural fidelity via ¹H NMR (500 MHz, DMSO-d₆). Diagnostic peaks include the amine proton at δ 8.19 (brs, 1H) and the characteristic splitting of the aromatic protons at δ 8.13 (dd, J=11.0, 8.7 Hz, 1H) and δ 7.14 (dd, J=13.9, 7.0 Hz, 1H)[4].
Application in Advanced Drug Development: CYP11B2 Inhibition
The primary pharmaceutical application of this compound is its use as a precursor for synthesizing benzimidazole-based metalloenzyme inhibitors[2].
The Biological Causality
Aldosterone is a steroid hormone that regulates sodium and water retention. Overproduction leads to severe hypertension and cardiac fibrosis via Mineralocorticoid Receptor (MR) activation[2]. Historically, MR antagonists (e.g., spironolactone) were used to block this receptor. However, blocking the receptor causes a deleterious upstream buildup of aldosterone, which can trigger MR-independent inflammatory pathways[2].
A superior therapeutic strategy is to halt aldosterone synthesis at the source by inhibiting CYP11B2 (Aldosterone Synthase) , a mitochondrial cytochrome P450 metalloenzyme[2]. The challenge lies in achieving selectivity, as CYP11B2 shares 93% structural homology with CYP11B1 (which synthesizes the essential hormone cortisol)[2].
By reducing the nitro group of this compound (using Pd/C and H₂) to a diamine, and subsequently cyclizing it, chemists generate highly specific benzimidazole derivatives[2]. The difluoro motif and the N-ethyl chain provide the exact steric bulk and electronic geometry required to selectively bind the heme iron in the active site of CYP11B2, bypassing CYP11B1[2].
Caption: CYP11B2 inhibition pathway preventing aldosterone-induced hypertension.
References
-
Molaid Chemical Database Title: this compound | 1736-92-1 URL:[Link]
-
LookChem Database Title: Cas 2105-61-5, 1,2,4-Trifluoro-5-nitrobenzene URL:[Link]
- Google Patents (US Patent Office)
- Google Patents (WIPO)
Sources
- 1. This compound - CAS号 1736-92-1 - 摩熵化学 [molaid.com]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. Cas 2105-61-5,1,2,4-Trifluoro-5-nitrobenzene | lookchem [lookchem.com]
- 4. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
A Technical Guide to the Thermodynamic Stability of Fluorinated Nitroaniline Derivatives
Abstract
The strategic incorporation of fluorine into nitroaniline scaffolds is a pivotal and expanding area of chemical science, with profound implications for the development of advanced energetic materials and metabolically robust pharmaceuticals.[1][2][3] This guide provides a comprehensive technical exploration of the factors governing the thermodynamic stability of these unique derivatives. We delve into the nuanced effects of fluorine substitution, the foundational principles of thermal analysis, and the predictive power of computational chemistry. By synthesizing experimental protocols with theoretical insights, this document serves as an in-depth resource for professionals seeking to understand, predict, and manipulate the stability of fluorinated nitroaniline compounds. We will cover key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present detailed experimental workflows, and explore the molecular-level interactions that dictate thermal behavior.
Introduction: The Fluorine Factor in Nitroaniline Chemistry
Nitroanilines are a cornerstone class of organic compounds, recognized for their energetic properties and as versatile intermediates in synthesis.[4][5] The introduction of fluorine atoms or fluorine-containing moieties (-CF₃, -NF₂) into the nitroaniline backbone dramatically alters the molecule's physicochemical properties.[2][6] This modification is driven by fluorine's unique characteristics: its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a C-H bond.[7]
In the realm of energetic materials , fluorination can enhance density, improve detonation performance, and increase thermal stability.[1][8] The formation of HF and CF₄ as detonation products can be more energetically favorable than H₂O and CO, contributing to higher energy release.[8][9] For drug development , fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][10] This modification can also modulate a drug's binding affinity and pharmacokinetic profile.
However, these benefits are intrinsically linked to the compound's thermodynamic stability. An energetic material must be stable enough to handle and store safely, yet decompose predictably under specific stimuli. Similarly, a drug candidate must be stable under physiological conditions and during formulation. Therefore, a thorough understanding and precise measurement of the thermodynamic stability of fluorinated nitroaniline derivatives are paramount for their rational design and safe application.
Molecular Architecture and its Influence on Stability
The thermodynamic stability of a fluorinated nitroaniline derivative is not a simple property but a complex interplay of various structural and electronic factors. Understanding these relationships is critical for designing molecules with desired stability profiles.
-
Position and Degree of Fluorination: The location of fluorine atoms on the aromatic ring is a primary determinant of stability. Fluorine's strong electron-withdrawing ability can stabilize the molecule, but this effect is position-dependent.[1] Ortho-substitution can introduce steric hindrance and influence intramolecular hydrogen bonding, while multiple fluorine substitutions can significantly lower the highest occupied molecular orbital (HOMO) energy, making the molecule less susceptible to oxidation.[10]
-
Intramolecular Hydrogen Bonding (IHB): The presence of an amino group (-NH₂) ortho to a nitro group (-NO₂) can lead to the formation of a strong intramolecular hydrogen bond. This interaction forms a stable six-membered ring, which can significantly increase the decomposition temperature.[11][12] Fluorine substitution adjacent to the amine can modulate the acidity of the N-H proton and the basicity of the nitro-group oxygen, thereby tuning the strength of this IHB.[12]
-
Intermolecular Interactions: In the solid state, interactions between molecules, such as intermolecular hydrogen bonds and halogen bonds, play a crucial role in the crystal lattice energy and, consequently, the overall stability.[8][12] The introduction of fluorine can facilitate unique halogen-halogen contacts that influence crystal packing and density.[12]
-
The Nitro Group (-NO₂): The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[11] The strength of this bond is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups, like fluorine, can affect this bond energy and alter the decomposition initiation pathway.
The following diagram illustrates the key relationships governing the stability of these compounds.
Caption: Key molecular factors influencing thermodynamic stability.
Experimental Assessment of Thermodynamic Stability
A robust evaluation of thermal stability requires precise empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed for this purpose, providing complementary information on the thermal behavior of materials.[1][13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] It is used to determine transition temperatures and enthalpies for processes like melting, crystallization, and decomposition.[15] For fluorinated nitroanilines, the key parameters are the melting point (Tₘ, an endothermic event) and the onset temperature of decomposition (Tₒₙₛₑₜ, an exothermic event). A higher Tₒₙₛₑₜ indicates greater thermal stability.[16]
-
Objective: To determine the melting point and exothermic decomposition temperature of a fluorinated nitroaniline derivative.
-
Instrumentation: A calibrated heat-flux DSC instrument, such as a TA Instruments Discovery 2500 or Mettler Toledo DSC 3.[17][18]
-
Materials:
-
Sample: 1-3 mg of the purified fluorinated nitroaniline derivative.
-
Crucibles: Aluminum or gold-plated high-pressure crucibles. High-pressure crucibles are essential for energetic materials to contain any gaseous decomposition products and prevent instrument contamination.
-
Reference: An empty, hermetically sealed crucible of the same type.
-
Calibration Standard: High-purity indium (Tₘ = 156.6 °C).
-
-
Protocol Steps:
-
Instrument Calibration (Self-Validation): Prior to sample analysis, perform a two-point calibration. First, run a baseline with two empty crucibles to ensure flatness (<10 µW).[18] Second, run the indium standard at the same heating rate as the planned experiment (e.g., 10 °C/min) to verify temperature and enthalpy accuracy. The measured onset of melting for indium should be within ±0.5 °C of the certified value. This step ensures the trustworthiness of the subsequent sample data.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure crucible.
-
Causality: A small sample mass is critical to prevent excessive energy release during decomposition, which could damage the sensor, and to minimize thermal lag within the sample, ensuring a sharp, well-defined peak.
-
-
Hermetic Sealing: Securely seal the crucible using a press. A proper seal is vital to contain the pressure generated during decomposition.
-
Instrument Setup: Place the sample crucible and the empty reference crucible into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a non-reactive atmosphere.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature at a linear rate of 10 °C/min up to a final temperature (e.g., 350 °C or 400 °C), ensuring the range is sufficient to capture both melting and decomposition.
-
Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates (e.g., 2-5 °C/min) can be used for better separation of closely spaced thermal events.[17]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the endothermic peak corresponding to melting. Report the peak temperature (Tₘ).
-
Identify the exothermic peak corresponding to decomposition. Determine the onset temperature (Tₒₙₛₑₜ) using the tangent method and the peak temperature (Tₚ). The Tₒₙₛₑₜ is the primary indicator of the initiation of thermal decomposition.
-
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19] It is invaluable for determining decomposition temperatures, assessing the presence of volatiles, and elucidating the stages of degradation. For fluorinated nitroanilines, a sharp mass loss corresponds to the decomposition of the molecule into gaseous products.[20][21][22]
-
Objective: To determine the temperature at which significant mass loss (decomposition) begins.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Materials:
-
Sample: 2-5 mg of the purified derivative.
-
Sample Pan: Alumina or platinum crucibles.
-
Calibration Standards: Certified weight and magnetic (Curie point) standards.
-
-
Protocol Steps:
-
Instrument Calibration (Self-Validation): Calibrate the instrument for mass using standard weights. Perform temperature calibration using certified magnetic standards (e.g., Nickel, T꜀ = 354 °C) to ensure accuracy across the operational range.
-
Sample Preparation: Place 2-5 mg of the sample into the tared TGA pan. Distribute the sample evenly in a thin layer.
-
Causality: An even, thin layer ensures uniform heating and prevents the trapping of decomposition gases, which could skew the mass loss curve.
-
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program:
-
Equilibrate at 30 °C and hold for 5 minutes to allow the balance to stabilize.
-
Ramp the temperature at 10 °C/min to a final temperature (e.g., 500 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature (°C).
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs (Tₔ₅).
-
The derivative of the TGA curve (DTG) can also be plotted, where the peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
-
The following diagram outlines the integrated workflow for the thermal characterization of these compounds.
Caption: Experimental workflow for thermal analysis.
Computational Modeling for Predictive Insights
While experimental methods provide definitive data, computational chemistry offers powerful predictive capabilities, enabling the in silico screening of candidate molecules and providing deep mechanistic insights. Density Functional Theory (DFT) is a particularly valuable tool in this context.[1][23]
-
Heats of Formation (HOF): HOF is a fundamental measure of a molecule's energy content. DFT calculations, through isodesmic reactions, can predict HOF with reasonable accuracy, allowing for the estimation of energetic performance.[1]
-
Bond Dissociation Energies (BDE): By calculating the energy required to break specific bonds, DFT can identify the weakest link in a molecule. This is crucial for predicting the initial step of thermal decomposition, which is often the C-NO₂ or N-H bond cleavage.[24]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electronic structure, revealing the strength of intramolecular interactions like hydrogen bonding and charge delocalization, which are key to stability.[4][23][25]
-
Molecular Dynamics (MD) Simulations: Ab initio MD simulations can model the dynamic behavior of molecules at elevated temperatures, revealing decomposition pathways and identifying initial reaction products.[26]
Data Summary and Comparative Analysis
The stability of a fluorinated nitroaniline is highly dependent on its specific substitution pattern. The following table summarizes representative data from the literature to illustrate these structure-property relationships.
| Compound Name | Melting Point (°C) | Decomposition Temp. (°C) | Method | Key Structural Features | Reference |
| 2-Nitroaniline | ~71.5 | ~110-199 (major loss) | TGA | Baseline, no fluorine | [21] |
| 4-Fluoro-3-nitroaniline | 95-98 | N/A | - | Fluorine para to amine, ortho to nitro | [4] |
| 5-Fluoro-3-methyl-2,4-dinitrophenylamine (DFDNTN) | 127.5 | ~250 (peak) | DSC | Two nitro groups, fluorine, intramolecular H-bonding | [8] |
| 5-Fluoro-2,4-dinitro-3-(trifluoromethyl)aniline (PFDNTN) | 100 | ~250 (peak) | DSC | CF₃ group, two nitro groups, fluorine, IHB | [8] |
| 2,4,6-Trinitrophenylamino-4,6-dinitrobenzofuroxan | N/A | 263 (peak) | DSC | Highly nitrated, complex heterocyclic structure |
Note: Decomposition temperatures can vary based on experimental conditions (e.g., heating rate, atmosphere). Data is presented for comparative purposes.
As the data illustrates, increasing the degree of nitration and introducing fluorine generally leads to higher decomposition temperatures, indicative of enhanced thermal stability. For instance, DFDNTN and PFDNTN, which feature multiple nitro groups and fluorine, exhibit significantly higher decomposition temperatures than the parent 2-nitroaniline.[8][21] This stability is attributed to a combination of strong intramolecular hydrogen bonding and the overall electronic stabilization afforded by the electron-withdrawing substituents.
Conclusion and Future Outlook
The thermodynamic stability of fluorinated nitroaniline derivatives is a multifaceted property governed by a delicate balance of intramolecular forces, electronic effects, and intermolecular interactions in the solid state. A synergistic approach combining high-precision experimental techniques like DSC and TGA with predictive computational modeling provides the most comprehensive understanding. This guide has outlined the core principles, validated experimental protocols, and theoretical frameworks necessary for the rational design and characterization of these important compounds.
Future research will likely focus on developing more sophisticated computational models to predict stability with even greater accuracy, exploring novel fluorinating groups beyond -F and -CF₃, and investigating advanced materials engineering techniques like cocrystallization to further enhance the stability and performance of next-generation energetic materials and pharmaceuticals.
References
- Yan, Y., Huang, T., Xiang, Y., Wang, C., Wang, B., Luo, L., Peng, R., & Jin, B. (2026). Design and synthesis of fluorinated nitroaniline-fused carrier explosives. RSC Publishing.
- Guo, Z., Yu, Q., Chen, Y., & Yi, W. (2023).
- Mary, Y. S., & Balachandran, V. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
- Thermogram of 2-nitroaniline. (n.d.).
- Vibrational and Thermal Analysis of 2-Nitroaniline. (n.d.). Scribd.
- Tüken, T., & Yazıcı, B. (2001). Synthesis and characterization of fluorine-substituted polyanilines. European Polymer Journal.
- TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (n.d.).
- Bradfield, A. E., & Jones, B. (1929). CCCX.—The lability of fluorine, in 4-fluoro-3-nitro-aniline. A singular replacement of fluorine by the ethoxyl group in acid solution. Journal of the Chemical Society (Resumed).
- 4-Fluoro-3-nitroaniline. (n.d.). Benchchem.
- Guo, Z., Yu, Q., Chen, Y., & Yi, W. (2023). Fluorine-Containing Functional Group-Based Energetic Materials.
- Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. (2025).
- da Silva, M. A. V. R., Ferreira, A. I. M. C. L., & Gomes, J. R. B. (2007). Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B, 111(19), 5369–5376.
- Are there fluorine-based explosives? (2019). Sciencemadness Discussion Board.
- The reported fluorine-based energetic compounds. (n.d.).
- Hodges, J. A., & Goundry, W. R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Martin, E., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
- Krishnan, K., & Ninan, K. N. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309-314.
- Grabar, K., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Mishra, A., & Puri, V. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.
- Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitr
- Understanding Thermogravimetric Analysis (TGA) for Material Characterization. (2026).
- Martin, E., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.
- DSC 2500. (n.d.).
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- Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Journal of the Japan Explosives Society.
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Synthesis and Application of N-Ethyl-4,5-difluoro-2-nitroaniline in Metalloenzyme Inhibitor Development
Executive Summary
N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) is an advanced, highly specialized fluorinated aromatic intermediate. In contemporary drug development, it serves as a foundational building block for synthesizing novel metalloenzyme inhibitors, particularly those targeting1[1]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, pharmacological relevance, and self-validating synthetic protocols required to produce and utilize this intermediate with high regioselectivity and yield.
Physicochemical Profiling
Understanding the baseline properties of this compound is critical for downstream chromatographic purification and analytical validation. The dual fluorine substitution significantly alters the lipophilicity and electron density of the aromatic ring compared to its non-fluorinated analogs.
| Property | Value | Analytical & Synthetic Significance |
| CAS Number | 1736-92-1 | Unique regulatory identifier for procurement and safety filing. |
| Molecular Formula | C8H8F2N2O2 | Target for Mass Spectrometry (m/z ~ 202.16). |
| Molecular Weight | 202.16 g/mol | Baseline for stoichiometric calculations. |
| Appearance | Yellow solid | Visual indicator of purity; darkening suggests unwanted oxidation. |
| Upstream Precursor | 2[2] | Dictates the regiochemistry of the SNAr reaction. |
| 1H NMR (DMSO-d6) | δ 8.37 (bs, 1H), 8.13-8.17 (dd) | Confirms the regiochemistry of the ethylamine substitution[1]. |
Pharmacological Relevance: The CYP11B2 Aldosterone Synthase Pathway
The primary application of this compound is in the synthesis of benzimidazole-based inhibitors for CYP11B2 . CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the final oxidative steps converting 11-deoxycorticosterone to aldosterone[1].
The Mechanistic Challenge: Elevated aldosterone levels drive mineralocorticoid receptor (MR)-dependent pathways that lead to severe hypertension, vascular damage, and myocardial fibrosis[1]. The critical challenge in drug design is achieving target selectivity over CYP11B1 (11-β-steroid-hydroxylase), a highly homologous enzyme (93% sequence identity) responsible for synthesizing the essential glucocorticoid, cortisol[3].
Why this specific intermediate? The 4,5-difluoro motif derived from this compound imparts unique steric and electronic properties to the final benzimidazole core. The strongly electron-withdrawing fluorine atoms lower the pKa of the benzimidazole system, improving metabolic stability and membrane permeability. Furthermore, the precise spatial arrangement of the N-ethyl group fits selectively into the hydrophobic pocket of CYP11B2,3[3].
CYP11B2 Aldosterone Synthase Pathway & Metalloenzyme Inhibition
Synthetic Methodology: Regioselective SNAr
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trifluoro-5-nitrobenzene with ethylamine.
The Causality of Experimental Choices
-
Solvent Selection (Acetonitrile vs. Protic Solvents): Acetonitrile (ACN) is utilized as a polar aprotic solvent. It stabilizes the highly polar Meisenheimer complex intermediate without hydrogen-bonding to the ethylamine nucleophile, thereby maximizing its reactivity.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge. It scavenges the hydrofluoric acid (HF) byproduct, preventing the protonation of ethylamine (which would kill its nucleophilicity) without participating in competing substitution reactions[1].
-
Temperature Control (0°C to RT): The nitro group strongly activates the ortho and para fluorines. Maintaining a low initial temperature (0°C) enforces kinetic control, favoring attack at the highly activated ortho-fluorine (position 2) due to proximity effects.4[4].
-
Stoichiometry: Strictly limiting ethylamine to 1.1 equivalents is crucial to prevent secondary amine attacks on the remaining fluorines[4].
Step-by-Step Self-Validating Protocol
-
Preparation: To a rigorously dried reaction flask, add 1,2,4-trifluoro-5-nitrobenzene (0.5 g, 2.8 mmol) and anhydrous Acetonitrile (5 mL). Stir to achieve a homogeneous solution.
-
Base Addition: Inject DIPEA (0.98 mL, 5.6 mmol, 2.0 eq) into the stirring solution.
-
Nucleophilic Attack: Cool the reaction vessel to 0°C using an ice-water bath. Add Ethylamine (1.1 eq) dropwise over 15 minutes. Self-Validation: A slight deepening of the yellow color indicates the formation of the Meisenheimer complex.
-
Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 4 hours[1]. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2); the starting material spot should completely disappear, replaced by a lower Rf product spot.
-
Quenching & Extraction: Concentrate the mixture in vacuo to remove ACN. Partition the residue between Ethyl Acetate (20 mL) and Water (20 mL). The EtOAc layer selectively extracts the product, leaving the DIPEA-HF salts in the aqueous phase.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to afford this compound as a yellow solid[1].
Regioselective SNAr Workflow for this compound
Downstream Application: Metalloenzyme Inhibitor Core Assembly
To transition from the intermediate to an active pharmaceutical ingredient (API), the nitro group must be reduced to an amine, forming a substituted phenylenediamine capable of cyclizing into a benzimidazole core.
Causality of the Reduction Protocol
Catalytic hydrogenation is preferred over chemical reduction (e.g., Iron/HCl) to avoid harsh acidic conditions that could trigger unwanted side reactions. However, fluorinated aromatics are highly susceptible to hydrodefluorination (reductive cleavage of the C-F bond) under aggressive hydrogenation conditions. Therefore, mild conditions (room temperature, balloon pressure H2) and a specific catalyst (10% Pd/C, 50% wet) are strictly mandated to selectively reduce the nitro group while preserving the critical 4,5-difluoro motif[3].
Step-by-Step Self-Validating Protocol
-
Catalyst Loading: To a stirred solution of this compound (800 mg, 3.96 mmol) in Ethyl Acetate (5 mL) under an inert argon atmosphere, carefully add 10% Pd/C (50% wet, 500 mg)[3]. Self-Validation: Using wet Pd/C prevents the pyrophoric ignition of solvent vapors upon contact.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas. Maintain the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours[3].
-
Filtration: Once TLC confirms the consumption of the starting material, filter the reaction mixture through a tight pad of Celite. Self-Validation: Celite traps the colloidal palladium, preventing heavy metal contamination in the downstream API.
-
Recovery: Concentrate the filtrate in vacuo to yield the highly reactive diamine, which should be immediately subjected to cyclization (e.g., with an orthoester) to form the final benzimidazole inhibitor.
References
- Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- Title: US10085984B2 - Metalloenzyme inhibitor compounds Source: Google Patents URL
- Title: Cas 2105-61-5,1,2,4-Trifluoro-5-nitrobenzene Source: LookChem URL
- Title: Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis Source: Benchchem URL
Sources
Physicochemical Profiling and Synthetic Utility of N-ethyl-4,5-difluoro-2-nitroaniline in Drug Development
Introduction & Pharmacological Context
N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) is a highly specialized fluorinated nitroaromatic intermediate. Within modern drug discovery, its primary utility lies in the synthesis of complex active pharmaceutical ingredients (APIs), particularly metalloenzyme inhibitors such as CYP11B2 (aldosterone synthase) antagonists[1][2]. The strategic placement of the fluorine atoms and the N-ethyl group provides the critical steric and electronic parameters necessary for downstream cyclization into bioactive benzimidazole or quinoline scaffolds[2].
For researchers and process chemists, understanding the physicochemical boundaries and reactivity profile of this intermediate is critical for safe scale-up and high-yield synthesis.
Physicochemical Properties: Melting and Boiling Point Analysis
Accurate physicochemical data dictates the choice of purification, handling, and storage techniques. Table 1 summarizes the core quantitative data for this compound.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Method / Source |
| CAS Number | 1736-92-1 | Standard |
| Molecular Formula | C8H8F2N2O2 | Standard |
| Molecular Weight | 202.16 g/mol | Calculated |
| Melting Point | 70 - 71 °C | Experimental[3] |
| Boiling Point | 295.8 ± 40.0 °C | Predicted[3] |
| Density | 1.387 ± 0.06 g/cm³ | Predicted[3] |
| LogP | 2.9 | Calculated[3] |
Causality & Expert Insights:
-
Melting Point Dynamics (70-71 °C): The relatively low melting point for a nitroaromatic compound is primarily due to the disruption of the crystalline lattice by the flexible N-ethyl chain[3]. This alkyl appendage prevents the tight
stacking commonly seen in unsubstituted anilines. Consequently, the solid is prone to sintering or clumping if subjected to elevated ambient temperatures during storage or transport. -
Boiling Point & Thermal Stability (295.8 °C): The high predicted boiling point indicates significant intermolecular dipole-dipole interactions driven by the nitro and fluoro groups[3]. Crucially, attempting atmospheric distillation at ~296 °C is highly discouraged. Nitroaromatics are notoriously prone to rapid, exothermic decomposition at elevated temperatures. Therefore, if purification by distillation is mandatory, high-vacuum short-path distillation must be employed to lower the effective boiling point well below the thermal decomposition threshold. In standard practice, flash chromatography or recrystallization is the safer, preferred alternative.
Synthetic Workflows and Self-Validating Protocols
The integration of this intermediate into drug discovery pipelines typically involves two key transformations: a Nucleophilic Aromatic Substitution (SNAr) to form the compound, and a subsequent catalytic hydrogenation to yield the corresponding diamine.
Protocol A: Synthesis via SNAr
Objective: Displace the highly activated ortho-fluorine of 1,2,4-trifluoro-5-nitrobenzene to yield this compound.
-
Preparation: To a stirred solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous acetonitrile (0.5 M), add N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[2].
-
Nucleophilic Addition: Slowly add ethylamine hydrochloride (1.0 eq) portion-wise under external cooling (ice bath). Causality: The ice bath controls the initial exotherm of the amine addition, preventing unwanted side reactions or double-substitution.
-
Reaction: Remove the cooling bath and stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The strong electron-withdrawing nature of the nitro group selectively activates the ortho-fluorine, ensuring regioselectivity.
-
Workup: Concentrate the solvent in vacuo, partition between EtOAc and water, wash the organic layer with brine, dry over MgSO
, and purify via silica gel chromatography to isolate the yellow solid (MP 70-71 °C)[2][3].
Protocol B: Catalytic Hydrogenation to N1-ethyl-4,5-difluorobenzene-1,2-diamine
Objective: Reduce the nitro group to an amine for subsequent cyclization into a metalloenzyme inhibitor[1].
-
Substrate Solubilization: Dissolve this compound (800 mg, 3.96 mmol) in ethyl acetate (5 mL)[1]. Expert Note: EtOAc is chosen over methanol to prevent potential side-reactions (e.g., unwanted N-alkylation) and to maintain high solubility of the fluorinated product.
-
Catalyst Addition: Under a strict inert atmosphere (Argon/N
), carefully add 10% Pd/C (50% wet, 500 mg) at room temperature[1]. Safety Causality: Using 50% wet Pd/C is a self-validating safety measure; the water content prevents the dry, pyrophoric catalyst from igniting the volatile EtOAc vapors upon contact with ambient oxygen. -
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 16 hours[1].
-
Workup: Filter the heterogeneous mixture through a pad of Celite. Wash the filter cake thoroughly with EtOAc and concentrate the filtrate to yield the diamine[1].
Mechanistic and Experimental Visualizations
Synthetic pathway from fluorinated precursor to metalloenzyme inhibitor API.
Experimental workflow for the catalytic hydrogenation of the nitroaromatic intermediate.
References
-
[1] US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents. google.com. 1
-
[2] WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents. google.com. 2
Sources
Chemical Reactivity Profile of the Nitro Group in Difluoroanilines: A Technical Guide for Advanced Synthesis
Introduction: The Push-Pull Electronic Architecture
In the realm of pharmaceutical and agrochemical development, difluoroanilines bearing a nitro group (e.g., 2,4-difluoronitrobenzene derivatives) are highly prized building blocks. The chemical reactivity of these molecules is dictated by a complex "push-pull" electronic interplay. The nitro group acts as a potent electron-withdrawing group (EWG) via both inductive (
Understanding this electronic tension is critical for process chemists. The nitro group serves a dual purpose:
-
As an Activating Group: It primes the fluorinated aromatic ring for Nucleophilic Aromatic Substitution (
). -
As a Latent Amine: It can be chemoselectively reduced to yield complex, highly functionalized anilines.
This whitepaper dissects the reactivity profile of the nitro group in difluoroanilines, providing field-proven methodologies, mechanistic rationales, and self-validating experimental protocols.
Reactivity Profile I: Activation for Nucleophilic Aromatic Substitution ( )
The strong electron-withdrawing nature of the nitro moiety makes the ortho and para positions highly susceptible to nucleophilic attack. In 2,4-difluoronitrobenzene, the fluorine atom ortho to the nitro group is typically displaced first due to the stabilization of the Meisenheimer complex intermediate by the adjacent nitro group[2].
Causality in Experimental Design: Why Continuous Flow?
Traditional batch
Table 1: Impact of Reactor Modality on of 2,4-Difluoronitrobenzene
| Reactor Modality | Nucleophile | Temp (°C) | Residence/Reaction Time | Major Outcome | Purity / Yield |
| Batch (Flask) | Piperazine | 130–135 | 27–36 hours | Incomplete conversion, high side-products | < 70% (requires laborious purification) |
| Continuous Flow | Morpholine | 130 | Minutes (Optimized flow rate) | Monosubstituted nitro intermediate | > 99% (via inline CPC purification) |
(Data derived from continuous-flow multistep synthesis studies coupling
Protocol 1: Continuous-Flow and Inline Hydrogenation
Self-Validating Step: The inline Centrifugal Partition Chromatography (CPC) ensures that only the monosubstituted product is isolated, providing real-time quality control.
-
Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) and morpholine (1.1 equiv) in a suitable solvent (e.g., THF).
- Reaction: Pump the homogeneous mixture through a continuous-flow loop reactor heated to 130 °C. Optimize the flow rate to ensure complete mono-substitution while suppressing di-substitution.
-
Inline Reduction: Direct the reactor effluent seamlessly into an H-Cube Pro™ device packed with a heterogeneous catalyst under
pressure to reduce the nitro group to an amine. -
Purification: Route the final stream through a multiple dual-mode (MDM) CPC device. This quasi-continuous purification yields the target difluoroaniline derivative at >99% purity[4].
Caption: Continuous-flow S_NAr and hydrogenation workflow for difluoronitrobenzene functionalization.
Reactivity Profile II: Chemoselective Reduction of the Nitro Group
Converting the nitro group to an amine without triggering hydrodehalogenation (the unwanted cleavage of C-F or C-Cl bonds) is a persistent challenge. While Palladium on Carbon (Pd/C) under hydrogen gas is a standard method, it frequently results in the loss of halogens[6].
Causality in Experimental Design: Micellar Catalysis
To achieve absolute chemoselectivity, we employ a green chemistry approach utilizing an
-
Why Iron? Iron provides a mild, single-electron transfer reduction that is highly selective for the nitro group, leaving the sensitive C-F bonds intact.
-
Why Sodium Stearate? Difluoronitrobenzenes are highly hydrophobic and insoluble in water. SSS forms micelles that encapsulate the substrate, drastically increasing its local concentration near the aqueous
interface, thereby accelerating the reaction without the need for hazardous organic solvents[6].
Table 2: Comparison of Nitro Reduction Catalytic Systems
| Reducing System | Solvent / Medium | Temp | Time | Yield (%) | Chemoselectivity / Notes |
| Fe / | Water + 2% SSS (Micellar) | RT | 2 h | 95% | Excellent; no defluorination, cost-effective |
| Water | RT | 2 h | 94% | Good; but requires expensive designer surfactants | |
| Pd/C under | Methanol | RT | 2 h | 83% | Poor; high risk of competitive hydrodehalogenation |
(Data sourced from comparative surfactant-enabled nitro reduction studies[6].)
Protocol 2: Surfactant-Enabled Aqueous Nitro Reduction
Self-Validating Step: The phase separation during the ethyl acetate workup breaks the micellar structure, automatically partitioning the pure amine into the organic layer and leaving the iron salts in the aqueous phase.
-
Micelle Formation: In a reaction vessel, dissolve 2% (w/v) sodium stearate surfactant (SSS) in water (10 volumes relative to the substrate). Stir until a stable, slightly opaque micellar solution forms.
-
Substrate Addition: Add 1.0 equivalent of the difluoronitrobenzene derivative. Allow stirring for 10 minutes to ensure the hydrophobic substrate localizes within the micelles.
-
Reduction: Add 5.0 equivalents of Iron (Fe) powder and 1.2 equivalents of Ammonium Chloride (
). -
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC or LC-MS until the nitro group is fully consumed.
-
Workup: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to afford the pure difluoroaniline.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Caption: Surfactant-enabled micellar catalysis for the chemoselective reduction of nitroarenes to amines.
Reactivity Profile III: Electrophilic Aromatic Substitution (Nitration)
When synthesizing complex building blocks, one must often introduce a nitro group into a pre-existing difluoroaniline (e.g., 3,6-dichloro-2,4-difluoroaniline).
Causality in Experimental Design: Amine Protection
Direct nitration of anilines using a standard nitric/sulfuric acid mixture is synthetically disastrous. The strongly acidic medium protonates the amine to an anilinium ion (
To achieve regioselective nitration, the amine must be protected as an acetanilide . The acetyl group (
Protocol 3: Protection-Nitration-Deprotection Sequence
Self-Validating Step: The distinct solubility shifts—from the organic-soluble acetanilide to the highly crystalline nitro-acetanilide—allow for purification by simple precipitation in ice water, bypassing the need for column chromatography.
-
Protection (Acetylation): Dissolve 10.0 g of 3,6-dichloro-2,4-difluoroaniline in 50 mL glacial acetic acid. Slowly add 1.3 equivalents of acetic anhydride. Heat to reflux (approx. 118 °C) for 2 hours. Cool the mixture and pour into 200 mL of ice-cold water to precipitate the protected acetanilide. Filter and dry[7].
-
Nitration: In a flask cooled with an ice bath (< 20 °C), dissolve 12.0 g of the dried acetanilide in 30 mL concentrated
. Slowly add a pre-cooled nitrating mixture (1.1 equiv. in 6 mL ). Stir until the starting material is consumed (monitor via TLC)[8]. -
Deprotection (Hydrolysis): Pour the reaction mixture into ice water to precipitate the crude nitro-acetanilide. Subject this solid to acidic hydrolysis (refluxing in dilute HCl/ethanol) to cleave the acetyl group.
-
Purification: Neutralize the solution with saturated
to pH 7-8. Isolate the final nitrated difluoroaniline via recrystallization from an ethanol/water mixture[8].
Caption: Regioselective nitration pathway utilizing amine protection to prevent oxidation and misdirection.
Conclusion
The nitro group in difluoroanilines is a master key in organic synthesis. By understanding its profound electron-withdrawing capabilities, chemists can exploit it to drive regioselective
References
-
Title: Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography Source: ResearchGate / Angewandte Chemie URL: [Link]
-
Title: Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium Source: Arkivoc (ARKAT USA) URL: [Link]
Sources
An In-depth Technical Guide to the History, Synthesis, and Applications of N-Alkylated Difluoro-nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated difluoro-nitroanilines represent a critical structural motif in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms and a nitro group onto an N-alkylated aniline scaffold imparts unique physicochemical properties, influencing molecular conformation, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of the historical context, seminal discoveries, and synthetic evolution of this important class of molecules. We will delve into the core synthetic methodologies, from classical nucleophilic aromatic substitution to modern catalytic approaches, providing detailed, field-proven protocols. The underlying mechanistic principles, challenges such as regioselectivity and over-alkylation, and strategies for their mitigation are discussed in detail. Furthermore, this guide will explore the diverse applications of N-alkylated difluoro-nitroanilines, with a particular focus on their role as kinase inhibitors in oncology and their utility in the development of novel herbicides.
A Historical Perspective: The Rise of Fluorine in Bioactive Molecules
The journey to the synthesis of complex molecules like N-alkylated difluoro-nitroanilines is deeply rooted in the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has been a transformative strategy in the design of pharmaceuticals and agrochemicals.[1][] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic profile.[]
The origins of organofluorine chemistry can be traced back to the 19th century, with early pioneers like Dumas, Péligot, and Borodin laying the groundwork for the synthesis of the first organofluorine compounds.[3][4] However, it was the development of new fluorinating agents and synthetic methodologies in the 20th century that truly unlocked the potential of this field.[5] The Balz-Schiemann reaction, discovered in 1927, provided a practical method for introducing fluorine into aromatic rings, a significant advancement for the synthesis of fluoroaromatic compounds.[4]
While the precise first synthesis of an N-alkylated difluoro-nitroaniline is not prominently documented in early literature, its development can be seen as a logical progression of nucleophilic aromatic substitution (SNAr) reactions on increasingly complex fluorinated and nitrated aromatic systems. The presence of both fluorine and a nitro group, both being strong electron-withdrawing groups, activates the aromatic ring towards nucleophilic attack, a principle that has been understood and exploited for decades.[6][7] The synthesis of various difluoroaniline and nitroaniline precursors has been documented in numerous patents and publications, paving the way for their subsequent N-alkylation.[8][9]
Core Synthetic Methodologies
The synthesis of N-alkylated difluoro-nitroanilines can be approached through several key methodologies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, the nature of the alkylating agent, and the scale of the reaction.
Direct N-Alkylation via Nucleophilic Aromatic Substitution (SNAr)
The most common and direct approach for the synthesis of N-alkylated difluoro-nitroanilines is the nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the reaction of a difluoro-nitroaniline with an alkyl halide in the presence of a base.[10]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The amine nitrogen of the difluoro-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The electron-withdrawing fluorine and nitro groups on the aromatic ring decrease the nucleophilicity of the aniline, often necessitating moderately forcing reaction conditions.[10] A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product.[10]
Figure 1: General mechanism of direct N-alkylation via SNAr.
Experimental Protocol: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline [11]
-
Reaction Setup: To a solution of 2,3-difluoro-6-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (e.g., potassium carbonate (K₂CO₃), 2-3 equivalents, or sodium hydride (NaH), 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture for 30 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Challenges and Solutions:
-
Low Yield: Low yields can result from incomplete reaction or suboptimal conditions.[11] Increasing the reaction temperature or time, using a more reactive alkylating agent (e.g., iodide vs. bromide), or employing a stronger base like sodium hydride can improve conversion.[10]
-
Dialkylation: A common side reaction is the formation of the dialkylated product, which can be minimized by using a smaller excess of the alkylating agent and adding it slowly at a lower temperature.[11]
Reductive Amination
Reductive amination offers a valuable alternative to direct alkylation, particularly for the synthesis of secondary amines from primary anilines. This two-step, one-pot process involves the reaction of the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated aniline.
Mechanism: The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the imine to a C-N single bond.
Figure 2: General workflow for reductive amination.
Advantages:
-
Control over Mono-alkylation: Reductive amination is generally more selective for mono-alkylation compared to direct alkylation with alkyl halides.
-
Milder Conditions: The reaction can often be carried out under milder conditions.
Modern Catalytic Methods
The field of C-N bond formation has been revolutionized by the development of powerful catalytic methods, which can also be applied to the synthesis of N-alkylated difluoro-nitroanilines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. While typically used for aryl-aryl or aryl-alkyl amine coupling, it can be adapted for the N-alkylation of anilines.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and sustainable method for C-N bond formation. This approach utilizes a photocatalyst that, upon excitation with visible light, can facilitate single-electron transfer processes to generate reactive intermediates for N-alkylation.[12]
Isomer-Specific Considerations
The position of the fluorine and nitro substituents on the aniline ring significantly influences the reactivity and the regioselectivity of N-alkylation reactions. The electron-withdrawing effects of these groups activate the ring to nucleophilic attack, but their relative positions can lead to different electronic and steric environments around the amino group.[13]
Table 1: Common Difluoro-nitroaniline Isomers
| Isomer | Structure | Key Features |
| 2,3-Difluoro-6-nitroaniline | The nitro group is ortho to the amino group, and the two fluorine atoms are adjacent. This substitution pattern leads to a highly electron-deficient ring. | |
| 2,4-Difluoro-6-nitroaniline | The nitro group is ortho to the amino group, and the fluorine atoms are at positions 2 and 4. This isomer is a versatile intermediate for pharmaceuticals and agrochemicals.[4] | |
| 4,5-Difluoro-2-nitroaniline | The nitro group is ortho to the amino group, with fluorine atoms at the 4 and 5 positions. It is used in the synthesis of various bioactive molecules.[] | |
| 3,5-Difluoro-4-nitroaniline | The nitro group is para to the amino group, with fluorine atoms at the meta positions. |
The reactivity of these isomers in N-alkylation reactions will be influenced by the combined inductive and resonance effects of the substituents, as well as steric hindrance around the amino group.
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by the difluoro-nitroaniline scaffold make it a privileged motif in the design of bioactive molecules.
Kinase Inhibitors in Oncology
A significant application of N-alkylated difluoro-nitroanilines is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The difluoro-nitroaniline moiety can serve as a key pharmacophore that interacts with the ATP-binding site of various kinases.
For instance, compounds incorporating a 2,4-difluoro-N-(substituted)aniline framework have been investigated as potent inhibitors of protein kinases.[14] The specific substitution pattern on the aniline ring can be tailored to achieve selectivity for different kinase targets.
Table 2: Examples of Kinase Inhibitors with a Difluoroaniline Moiety
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Pyridinyl-benzothiazolones | PPO | Herbicidal |
| Substituted Anilinoquinolines | Various (e.g., EGFR, B-Raf) | Oncology |
| Quinazoline derivatives | CDK4/6 | Oncology[15] |
Herbicides
The dinitroaniline class of herbicides has been used for decades for the control of grasses and broadleaf weeds.[16] Benfluralin, for example, is a dinitroaniline herbicide that contains a trifluoromethyl group.[16] The difluoro-nitroaniline scaffold shares structural similarities with these established herbicides and has been explored for the development of new agrochemicals with potentially improved efficacy and selectivity. Experimental herbicides derived from 2,4-difluoroaniline have shown promising activity against a range of weeds.[17]
Spectroscopic Characterization
The characterization of N-alkylated difluoro-nitroanilines relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the alkyl group and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons can help confirm the substitution pattern on the aniline ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and nitro groups.
-
¹⁹F NMR: Fluorine-19 NMR is a particularly powerful tool for characterizing these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing a unique fingerprint for each isomer.[18][19][20][21]
Table 3: Predicted ¹H NMR Data for N-Ethyl-2,3-difluoro-6-nitroaniline [3]
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Ar-H | 7.8-8.0 | m | - |
| Ar-H | 6.8-7.0 | m | - |
| -CH₂- | 3.4-3.6 | q | 7.2 |
| -CH₃ | 1.3-1.5 | t | 7.2 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Common fragmentation pathways for N-alkyl-o-nitroanilines involve the loss of the alkyl group and rearrangements involving the nitro group.[14] For protonated N-alkyl-2-nitroanilines, intramolecular oxidation of the alkyl chain upon collisional activation has been observed.[15]
Conclusion
The synthesis of N-alkylated difluoro-nitroanilines has evolved from classical organic reactions to sophisticated modern catalytic methods. These compounds are of significant interest to researchers in drug discovery and agrochemical development due to the advantageous properties conferred by the difluoro-nitroaniline scaffold. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and applications of this important class of molecules. The detailed protocols and discussion of synthetic challenges are intended to serve as a valuable resource for scientists working in this field. As our understanding of structure-activity relationships continues to grow, the strategic use of N-alkylated difluoro-nitroanilines is poised to play an even greater role in the design of next-generation bioactive compounds.
References
Sources
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 15. US20100160340A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 16. Benfluralin | C13H16F3N3O4 | CID 2319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 21. azom.com [azom.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing N-ethyl-4,5-difluoro-2-nitroaniline
Introduction: Strategic Use of a Fluorinated Nitroaniline Building Block in Quinolone Synthesis
N-ethyl-4,5-difluoro-2-nitroaniline is a key starting material in the synthesis of a class of potent antibacterial agents known as fluoroquinolones. The strategic placement of its functional groups—the aniline nitrogen for ring formation, the ethyl group at the N-1 position of the future quinolone core, the two fluorine atoms on the benzene ring, and a nitro group—makes it a highly valuable precursor for medicinal chemists. The fluorine atom at the C-6 position of the resulting quinolone is crucial for antibacterial activity and cell penetration, while the second fluorine at the C-5 position can be displaced by a nucleophile, such as piperazine, to introduce a side chain that significantly enhances the spectrum of activity.[1] The nitro group, which will be positioned at C-8 of the quinolone ring, is a strong electron-withdrawing group that facilitates this nucleophilic aromatic substitution.[2][3] Subsequent reduction of the nitro group can also offer a handle for further derivatization, although many potent fluoroquinolones retain a hydrogen at this position.
This guide provides a comprehensive overview of the synthetic strategy and detailed protocols for the conversion of this compound into advanced fluoroquinolone antibacterial agents. We will delve into the venerable Gould-Jacobs reaction for the construction of the quinolone core, followed by key transformations to install the pharmacophoric elements responsible for potent antibacterial efficacy.
Core Synthetic Pathway: From Nitroaniline to Quinolone
The cornerstone of this synthetic approach is the Gould-Jacobs reaction, a robust and well-established method for constructing the 4-hydroxyquinoline scaffold from anilines.[4][5] This multi-step process, beginning with a condensation reaction followed by a thermal cyclization, provides the foundational core of the antibacterial agent.
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
Application Note: N-Alkylation of 4,5-Difluoro-2-nitroaniline using Ethyl Halides
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: N-Ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) Starting Material: 4,5-Difluoro-2-nitroaniline (CAS: 78056-39-0)
Executive Summary
The synthesis of This compound represents a critical functionalization step in the preparation of advanced heterocyclic scaffolds, including benzimidazoles, benzothiadiazoles, and quinoxalines. These core structures are highly sought after in modern drug discovery, serving as essential precursors for the development of [1] and [2].
This application note provides field-proven, self-validating protocols for the N-ethylation of 4,5-difluoro-2-nitroaniline using ethyl halides. By detailing the mechanistic causality behind reagent selection, this guide empowers chemists to overcome the inherent unreactivity of deactivated anilines and optimize their synthetic workflows.
Mechanistic Insights and Causality (E-E-A-T)
Direct N-alkylation of 2-nitroanilines is notoriously challenging due to the severe electronic deactivation of the primary amine. Understanding these electronic effects is paramount for selecting the correct reagents:
-
Electronic Deactivation: The ortho-nitro group strongly withdraws electron density from the amine via both inductive (-I) and resonance (-M) effects. Concurrently, the two fluorine atoms at the 4- and 5-positions exert additional inductive electron withdrawal. This massive delocalization of the nitrogen lone pair drastically reduces its nucleophilicity.
-
Base Selection (The Causality of Yield): Because of this deactivation, weak bases (e.g.,
or ) fail to adequately deprotonate the amine. Relying on weak bases results in sluggish reaction kinetics, requiring elevated temperatures (80–100 °C) and extended reaction times (24–48 h), often leading to incomplete conversion. To establish a self-validating, high-yield system, a strong base such as Sodium Hydride (NaH) is required. NaH quantitatively deprotonates the amine to form an extremely nucleophilic anilide anion, bypassing the amine's inherent lack of reactivity. -
Alkylating Agent Selection: When paired with a strong base, Ethyl Iodide (EtI) is vastly preferred over Ethyl Bromide (EtBr). The larger atomic radius and higher polarizability of the iodine atom make it a superior leaving group (weaker C–I bond), facilitating a rapid
displacement at low temperatures (0 °C to RT), thereby minimizing thermal degradation and side reactions [3].
Experimental Protocols
Protocol A: High-Yield N-Ethylation via Sodium Hydride and Ethyl Iodide
This is the authoritative, preferred protocol for maximizing yield and ensuring rapid kinetics, adapted from methodologies used in [3].
Reagents:
-
4,5-Difluoro-2-nitroaniline (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Ethyl Iodide (1.2 – 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet to ensure anhydrous conditions.
-
Dissolution: Dissolve 4,5-difluoro-2-nitroaniline in anhydrous DMF (approx. 10 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add NaH (60% dispersion) in small portions to safely manage the exothermic evolution of hydrogen gas. Stir the resulting deep-red/orange anilide solution at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Introduce ethyl iodide dropwise via syringe directly into the cooled solution.
-
Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir for 2–4 hours. Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc).
-
Quenching & Workup: Carefully quench the reaction by adding cold water dropwise. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude material via silica gel column chromatography (gradient of Hexanes/Ethyl Acetate) to afford this compound as a yellow solid.
Protocol B: Mild Alkylation via Potassium Carbonate and Ethyl Bromide
This alternative protocol is utilized when handling highly pyrophoric NaH is restricted, though it requires harsher thermal conditions and a sealed vessel.
Reagents:
-
4,5-Difluoro-2-nitroaniline (1.0 equiv)
-
Potassium Carbonate (
, 2.5 equiv, finely powdered) -
Ethyl Bromide (3.0 equiv)
-
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Setup: In a heavy-walled pressure vial, suspend 4,5-difluoro-2-nitroaniline and powdered
in MeCN. -
Reagent Addition: Add ethyl bromide. (Critical Note: Due to the low boiling point of EtBr (38 °C), a sealed pressure vessel is mandatory to prevent reagent loss during heating).
-
Heating: Seal the vial and heat the mixture to 80–100 °C for 24–48 hours behind a blast shield.
-
Workup: Cool completely to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the cake with excess EtOAc. Concentrate the filtrate.
-
Purification: Isolate the target compound via column chromatography.
Quantitative Data Summary
The following table summarizes the expected parameters and outcomes for the two distinct synthetic strategies, providing a quick-reference comparison for process scaling.
| Protocol | Base | Solvent | Alkylating Agent | Temperature | Time | Expected Yield | Purity (HPLC) |
| A (Strong Base) | NaH (1.5 eq) | DMF | Ethyl Iodide (1.2 eq) | 0 °C to RT | 2–4 h | 85–92% | >98% |
| B (Mild Base) | MeCN | Ethyl Bromide (3.0 eq) | 80–100 °C | 24–48 h | 40–60% | ~90% |
Reaction Workflow & Mechanistic Pathway
Figure 1: Decision matrix and mechanistic workflow for the N-alkylation of 4,5-difluoro-2-nitroaniline.
References
-
Title: WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL: [1]
-
Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL: [2]
-
Title: US10085984B2 - Metalloenzyme inhibitor compounds Source: Google Patents URL: [3]
Sources
Scalable Manufacturing Processes for N-Ethyl-4,5-difluoro-2-nitroaniline: Protocols and Mechanistic Insights
Executive Summary
N-ethyl-4,5-difluoro-2-nitroaniline (CAS 1736-92-1) is a highly valued fluorinated building block and synthetic intermediate. It is prominently utilized in the development of complex pharmaceuticals, particularly in the synthesis of benzimidazole-based metalloenzyme inhibitors, such as selective aldosterone synthase (CYP11B2) inhibitors targeted for cardiovascular diseases[1].
Transitioning the synthesis of this intermediate from a discovery-scale laboratory procedure to a scalable manufacturing process requires strict control over regioselectivity, exotherm management, and impurity profiling. This application note provides a self-validating, step-by-step manufacturing protocol grounded in mechanistic causality, designed specifically for researchers and process chemists.
Mechanistic Rationale & Regioselectivity
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,2,4-trifluoro-5-nitrobenzene (also known as 2,4,5-trifluoronitrobenzene) and ethylamine. The highly electron-deficient nature of the starting material, driven by the strong electron-withdrawing nitro group, severely activates the aromatic ring toward nucleophilic attack[2].
The Causality of Regioselectivity: In 1,2,4-trifluoro-5-nitrobenzene, both the C1-fluorine (para to the nitro group) and the C4-fluorine (ortho to the nitro group) are activated. However, the nucleophilic attack occurs almost exclusively at the C4-fluorine . This regioselectivity is dictated by two factors:
-
Electronic Stabilization: The nitro group exceptionally stabilizes the negative charge in the resulting Meisenheimer complex intermediate when attack occurs at the ortho position[2].
-
Transition-State Hydrogen Bonding: When using a primary amine (ethylamine) in an aprotic solvent, the incoming amine's proton forms a transient hydrogen bond with the oxygen of the nitro group. This intramolecular anchoring directs the nucleophile specifically to the adjacent C4 position, yielding the desired this compound rather than the para-substituted byproduct.
Figure 1: SNAr pathway for the regioselective synthesis of this compound.
Quantitative Data & Process Parameters
To ensure a self-validating and reproducible scale-up, all stoichiometric ratios and thermal parameters must be strictly adhered to. The data below summarizes the optimized conditions for a 100-gram scale batch.
Table 1: Stoichiometry and Process Parameters
| Reagent / Parameter | MW ( g/mol ) | Equivalents | Target Quantity | Acceptable Range | Causality / Rationale |
| 1,2,4-Trifluoro-5-nitrobenzene | 177.08 | 1.00 | 100.0 g | 99–101 g | Primary electrophile; sets the limiting stoichiometric baseline. |
| Ethylamine (2.0 M in THF) | 45.08 | 1.20 | 340 mL | 1.15–1.25 eq | Slight excess ensures complete conversion without over-alkylation. |
| Potassium Carbonate (K₂CO₃) | 138.20 | 1.20 | 93.7 g | 1.10–1.30 eq | Neutralizes HF byproduct; prevents acidic degradation of product[3]. |
| Acetonitrile (Solvent) | 41.05 | N/A | 1000 mL | 8–12 Vol | Optimizes Meisenheimer complex solubility and thermal mass. |
| Addition Temperature | N/A | N/A | 0–5 °C | 0–10 °C | Strict thermal control maximizes ortho-regioselectivity. |
Scalable Manufacturing Protocol
This step-by-step methodology incorporates built-in In-Process Controls (IPCs) to create a self-validating workflow. If an IPC fails, the protocol dictates the exact corrective action required before proceeding.
Step 1: Reactor Preparation & Substrate Dissolution
-
Purge a 2 L jacketed glass reactor with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Charge 1000 mL of anhydrous Acetonitrile into the reactor.
-
Add 100.0 g (0.565 mol) of 1,2,4-trifluoro-5-nitrobenzene. Stir at 250 rpm until complete dissolution is achieved.
Step 2: Base Addition & Thermal Equilibration
-
Charge 93.7 g (0.678 mol) of finely powdered Potassium Carbonate (K₂CO₃) to the reactor. Causality: A heterogeneous inorganic base is preferred over organic amines (like DIPEA) at scale to facilitate easier downstream workup and act as an irreversible HF sink.
-
Engage the jacket chiller and cool the suspension to an internal temperature of 0–5 °C .
Step 3: Nucleophile Dosing
-
Load 340 mL of Ethylamine solution (2.0 M in THF) into a pressure-equalizing addition funnel.
-
Begin dropwise addition of the ethylamine solution over a period of 60 to 90 minutes .
-
Critical Parameter: Monitor the internal thermocouple. The reaction is highly exothermic; the addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 10 °C. Causality: Thermal spikes provide the activation energy required for the amine to attack the less-favored para-fluorine, degrading regiochemical purity.
Step 4: Maturation & Self-Validating IPC
-
Once addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25 °C. Stir for 4 hours.
-
IPC Check 1: Withdraw a 0.5 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV at 254 nm).
-
Pass Condition: Starting material (m/z 177) is < 1% by area.
-
Self-Validating Intervention: If starting material is > 1%, extend the maturation phase by 2 hours at 25 °C and re-test.
-
Step 5: Workup & Isolation
-
Filter the crude reaction mixture through a Celite pad to remove the inorganic salts (KF and unreacted K₂CO₃). Wash the filter cake with 200 mL of cold Acetonitrile.
-
Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 100 mbar) to approximately 300 mL.
-
Transfer the concentrated stream back to the reactor. Under vigorous stirring (350 rpm), slowly add 500 mL of cold (5 °C) deionized water over 30 minutes. The product will precipitate as a bright yellow solid[3].
-
Filter the solid via a Büchner funnel, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45 °C for 12 hours. Expected yield: 80–85% (91–97 g).
Figure 2: Self-validating experimental workflow for this compound synthesis.
Analytical Characterization & Quality Control
To verify the structural integrity and purity of the isolated this compound, the following analytical specifications must be met:
Table 2: Quality Control & Analytical Specifications
| Analytical Method | Target Specification | Action Limit | Self-Validating Intervention |
| HPLC (UV 254 nm) | > 98% Product Purity | < 95% Purity | Trigger secondary recrystallization from cold ethanol. |
| LC-MS | m/z 203 [M+H]⁺ dominant[3] | m/z 177 > 1% | Reject batch; signifies incomplete conversion. |
| ¹H NMR (DMSO-d₆) | δ 8.19 (brs, 1H), 8.13 (dd, 1H), 7.14 (dd, 1H)[3] | > 2% integration of para-isomer | Divert to preparative chromatography. |
Safety & Hazard Management
-
1,2,4-Trifluoro-5-nitrobenzene: Highly reactive electrophile. Acts as a severe skin irritant and potential sensitizer[2]. Handle exclusively inside a certified fume hood.
-
Ethylamine: Highly flammable and corrosive gas/solution. Causes severe skin burns and eye damage. Ensure the THF solution is stored at 2–8 °C to prevent vapor expansion.
-
Byproduct Management: The reaction generates hydrogen fluoride (HF) in situ, which is immediately neutralized by K₂CO₃ to form Potassium Fluoride (KF). KF is toxic if ingested or inhaled. Dust masks and nitrile gloves are mandatory during the filtration of the inorganic salts.
References
- Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- Title: US10085984B2 - Metalloenzyme inhibitor compounds Source: Google Patents URL
- Title: 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 Source: Benchchem URL
Sources
Application Note: Chemoselective Catalytic Hydrogenation of N-ethyl-4,5-difluoro-2-nitroaniline
Executive Summary
The synthesis of
While nitro group reduction is classically straightforward, the presence of two highly electronegative fluorine atoms on the aromatic ring introduces a critical synthetic challenge: competitive hydrodefluorination (HDF) . This application note provides drug development professionals with field-proven, chemoselective protocols that achieve quantitative nitro reduction while suppressing C-F bond cleavage and N-dealkylation.
Mechanistic Insights & Causality (E-E-A-T)
Achieving high chemoselectivity requires a deep understanding of the thermodynamic and kinetic competing pathways on the catalyst surface. The carbon-fluorine (C-F) bond is thermodynamically robust; however, during catalytic hydrogenation, fluorinated nitroarenes are highly susceptible to dehalogenation via nucleophilic aromatic substitution or electron-transfer radical anion fragmentation[2].
To engineer a self-validating, highly selective system, we must control the electronic environment of both the catalyst and the substrate:
-
Solvent Causality (Aprotic vs. Protic): Methanol is traditionally used for nitro reductions but stabilizes polar transition states and radical intermediates, accelerating C-F cleavage. Switching to a less polar, aprotic solvent like Ethyl Acetate (EtOAc) suppresses these electron-transfer pathways[3].
-
Catalyst Moderation (50% Wet Pd/C): Dry Palladium on Carbon (Pd/C) possesses hyperactive surface sites that lower the activation energy for C-F hydrogenolysis. Utilizing 50% wet 10% Pd/C acts as a micro-thermal heat sink. The water content dampens localized exothermic hotspots on the catalyst surface, favoring the lower-energy nitro reduction pathway over dehalogenation[3].
-
Acidic Modifiers for Scale-Up: For rigorous suppression of dehalogenation at scale, introducing an acidic catalytic medium (pKa < 5) is highly effective. As the nitro group reduces to an amine, the acid immediately protonates the basic nitrogen. This forms an electron-withdrawing ammonium species that decreases electron density across the aromatic ring, electrostatically repelling the electron-rich metal catalyst surface and shutting down the HDF pathway[4].
Reaction Pathway Visualization
Fig 1: Reaction pathways showing desired nitro reduction vs. competitive hydrodefluorination.
Catalyst Optimization & Quantitative Data
The following table summarizes the comparative performance of various catalytic systems for the reduction of fluoronitrobenzenes, highlighting the critical impact of moisture and acidic modifiers on product selectivity.
| Catalyst System | Solvent | Additive | Conversion (%) | Selectivity for Target (%) | Defluorination (%) |
| 10% Pd/C (Dry) | MeOH | None | >99.0 | 82.0 | 18.0 |
| 10% Pd/C (50% Wet) | EtOAc | None | >99.0 | 94.0 | 6.0 |
| 5% Pt/C (Dry) | EtOAc | None | >99.0 | 97.0 | 3.0 |
| 5% Pt/C (Wet) | EtOAc | >99.5 | >99.5 | <0.5 |
Data Note: Values represent typical chromatographic area percentages (HPLC) for fluoronitroarene reductions under standard atmospheric conditions (1-3 bar
Detailed Experimental Protocols
Protocol A: Standard Lab-Scale Hydrogenation (Mild Conditions)
This protocol is optimized for rapid, lab-scale synthesis where >90% selectivity is acceptable, utilizing standard reagents[3].
-
Substrate Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (800 mg, 3.96 mmol). Dissolve the substrate completely in analytical-grade Ethyl Acetate (5.0 mL).
-
Catalyst Loading: Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Carefully add 10% Pd/C (50% wet, 500 mg) to the solution. Critical Step: Never add dry Pd/C to solvent vapors in the presence of air to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen-filled balloon (approx. 1 atm) to the system.
-
Reaction Execution: Stir the mixture vigorously at room temperature (20–25 °C) for 16 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC (254 nm). The system is self-validating: the reaction is deemed complete when the starting material peak area is < 0.5%.
-
Work-Up: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite bed thoroughly with excess Ethyl Acetate (3 × 10 mL).
-
Isolation: Concentrate the combined filtrate under reduced pressure in vacuo to afford the target
-ethyl-4,5-difluorobenzene-1,2-diamine.
Protocol B: Scalable Chemoselective Hydrogenation (Acid-Modified)
This protocol is engineered for pilot-scale or highly sensitive applications where defluorination must be strictly <0.5%[4].
-
Substrate Preparation: Dissolve this compound (10.0 g, 49.5 mmol) in Ethyl Acetate (100 mL) within a pressure-rated hydrogenation reactor.
-
Acidification: Add a catalytic amount of an acid modifier with a pKa < 5 (e.g., Methanesulfonic acid, 0.1 equivalents). Causality: This ensures immediate protonation of the generated amine, electrostatically shielding the C-F bonds from the catalyst.
-
Catalyst Loading: Under a strict Nitrogen blanket, add 5% Pt/C (50% wet, 500 mg). Platinum inherently exhibits lower hydrogenolysis activity toward halogens compared to Palladium.
-
Hydrogenation: Seal the reactor, purge with Nitrogen, then pressurize with
to 3 bar. Stir at 25–30 °C. Monitor hydrogen uptake; the reaction is typically complete within 4–6 hours when pressure stabilizes. -
Work-Up: Vent the reactor safely. Filter the mixture through Celite. Neutralize the acidic filtrate by washing with saturated aqueous
(50 mL) before concentrating in vacuo.
Experimental Workflow Visualization
Fig 2: Step-by-step experimental workflow for the catalytic hydrogenation process.
References
- Hydrogenation of halonitrobenzenes without dehalogenation Source: Google P
- Metalloenzyme inhibitor compounds Source: Google P
- Aldosterone synthase inhibitors Source: Google P
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle Source: MDPI (Molecules 2022, 27(13), 4016)[Link]
Sources
- 1. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of N-Ethyl-4,5-difluoro-2-nitroaniline in Heterocyclic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1)
Executive Summary
This compound is a highly versatile fluorinated building block utilized extensively in the synthesis of complex heterocycles, including benzimidazole-based metalloenzyme inhibitors (such as aldosterone synthase/CYP11B2 inhibitors) 1[1] and quinoxaline derivatives [[2]](2]. The presence of a strongly electron-withdrawing nitro group adjacent to two fluorine atoms creates an aromatic system primed for Nucleophilic Aromatic Substitution (SNAr) 3[3]. This application note details the mechanistic causality, optimized experimental protocols, and self-validating analytical steps required to achieve highly regioselective SNAr functionalization of this critical intermediate.
Mechanistic Causality: The Logic of Regioselectivity
In drug development, controlling the regioselectivity of functionalization is paramount to avoiding complex downstream separations. When this compound is subjected to SNAr conditions with a nucleophile (e.g., an amine, alkoxide, or thiolate), the reaction occurs almost exclusively at the C5 position .
Why does C5 react while C4 remains inert? The regioselectivity is dictated by a synergistic combination of electronic effects 2[2]:
-
Activation by the Nitro Group (-NO₂): The -NO₂ group at C2 is strongly electron-withdrawing via inductive and resonance effects. It heavily activates the ortho (C1, C3) and para (C5) positions. Because the C5-fluorine is para to the nitro group, nucleophilic attack at C5 forms a Meisenheimer complex where the negative charge is highly stabilized by delocalization onto the nitro group's oxygen atoms.
-
Deactivation by the Ethylamino Group (-NHEt): The C4-fluorine is meta to the -NO₂ group (lacking direct resonance stabilization) and para to the -NHEt group at C1. The -NHEt group is electron-donating via resonance (+M effect), which actively repels incoming nucleophiles and destabilizes any negative charge buildup at the C4 position.
Caption: Electronic effects dictating C5 regioselectivity in SNAr of this compound.
Quantitative Data: Reaction Optimization
To maximize the yield and regioselectivity of the SNAr reaction at the C5 position, various conditions must be evaluated. Table 1 summarizes the optimization data using morpholine as a representative secondary amine nucleophile.
Table 1: Optimization of SNAr Conditions for C5 Functionalization
| Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (C5:C4) | Yield (%) | Mechanistic Rationale |
| DMF | DIPEA | 50 | 4 | >99:1 | 88 | Polar aprotic solvent stabilizes the transition state; 50°C provides ideal kinetic energy without degrading the starting material. |
| DMSO | Cs₂CO₃ | 25 | 2 | >99:1 | 92 | Highly ionizing environment accelerates Meisenheimer complex formation even at room temperature. |
| MeCN | K₂CO₃ | 80 | 8 | 95:5 | 75 | Higher temperatures required in less polar solvents lead to slight erosion of regioselectivity and thermal degradation. |
| THF | Et₃N | 65 | 12 | >99:1 | 60 | Poor stabilization of the charged intermediate results in sluggish kinetics and incomplete conversion. |
Experimental Workflows & Protocols
The following protocols represent a continuous, self-validating synthetic sequence from the base precursor to the advanced functionalized intermediate.
Protocol A: Synthesis of this compound
Objective: Prepare the starting scaffold via a primary SNAr reaction.1[1]
-
Dissolution: In an oven-dried round-bottom flask, dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration). Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF generated during the reaction.
-
Nucleophile Addition: Slowly add ethylamine (1.0 eq, typically as a 2.0 M solution in THF) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
Protocol B: Regioselective C5 SNAr Functionalization
Objective: Introduce a complex amine (e.g., a piperazine derivative or morpholine) exclusively at the C5 position.2[2]
-
Reaction Setup: Charge a dry reaction vessel with this compound (1.0 eq) and anhydrous DMF (0.2 M).
-
Reagent Addition: Add DIPEA (1.5 eq) followed by the desired secondary amine (1.2 eq) at room temperature.
-
Thermal Activation: Heat the mixture to 50°C and stir for 4–6 hours. Causality: 50°C is the optimal thermodynamic window; it provides sufficient energy to overcome the activation barrier for C5 displacement while preventing non-specific attack at C4 or thermal decomposition of the nitroaromatic ring.
-
Quench & Isolation: Pour the reaction mixture slowly into vigorously stirred ice-cold water (5x volume of DMF). The target 5-substituted product will precipitate as a bright orange/red solid.
-
Filtration: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum.
Protocol C: Downstream Reduction (Preparation for Cyclization)
Objective: Reduce the nitro group to an amine for subsequent benzimidazole cyclization.4[4]
-
Dissolve the product from Protocol B in Ethyl Acetate.
-
Add 10% Pd/C (50% wet, 10% w/w) under an inert argon atmosphere.
-
Purge the vessel with Hydrogen gas and stir under a balloon pressure of H₂ at room temperature for 16 hours.
-
Filter through a pad of Celite to remove the catalyst, and concentrate to yield the diamine intermediate.
Caption: Step-by-step workflow for the regioselective SNAr functionalization at the C5 position.
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, the protocols above must be validated through real-time analytical feedback.
Validation Metrics:
-
Thin Layer Chromatography (TLC): The starting material (this compound) typically appears as a yellow spot with a higher Rf value. Upon successful SNAr, the product spot will shift to a lower Rf (due to increased polarity from the added amine) and exhibit a deep orange/red color under visible light.
-
¹⁹F NMR Spectroscopy (Critical): The starting material exhibits two distinct fluorine signals (doublets of doublets due to F-F and F-H coupling). A successful, regioselective reaction at C5 will result in the disappearance of one fluorine signal, leaving a single ¹⁹F peak corresponding to the unreacted C4-fluorine.
-
LC-MS: Confirm the exact mass shift. The displacement of a fluorine atom (19 Da) by the nucleophile will yield a predictable [M+H]⁺ peak, confirming the substitution stoichiometry.
Common Pitfalls & Troubleshooting:
-
Observation: Multiple closely eluting spots on TLC; LC-MS shows di-substitution.
-
Causality: Reaction temperature exceeded 65°C, or a massive excess of a highly reactive nucleophile was used, overcoming the electronic deactivation at C4.
-
Correction: Strictly maintain the temperature at ≤50°C and limit the nucleophile to 1.1–1.2 equivalents.
-
-
Observation: Reaction stalls at 50% conversion.
-
Causality: The chosen nucleophile is sterically hindered or poorly nucleophilic, or the base is insufficient to trap the generated HF.
-
Correction: Switch the solvent to DMSO and utilize Cs₂CO₃ to increase the thermodynamic driving force of the reaction.
-
References
Sources
- 1. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 2. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]
- 3. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
Application Note: Synthesis of 1-Ethyl-5,6-Difluoro-2-Substituted Benzimidazoles from N-Ethyl-4,5-Difluoro-2-Nitroaniline
Introduction & Scientific Rationale
Benzimidazoles represent a privileged class of heterocyclic pharmacophores, extensively utilized in the design of antiviral agents [5], aldosterone synthase (CYP11B2) inhibitors [2], and metalloenzyme inhibitors[1]. The incorporation of a 5,6-difluoro motif significantly modulates the electronic properties and lipophilicity of the core, enhancing metabolic stability and target residence time. Furthermore, N1-alkylation (such as an N-ethyl group) restricts tautomerization, providing a fixed vector for occupying hydrophobic pockets in target proteins.
This application note details a robust, highly efficient, two-step synthetic protocol for generating 1-ethyl-5,6-difluoro-2-substituted benzimidazoles starting from the commercially available precursor, N-ethyl-4,5-difluoro-2-nitroaniline.
Mechanistic Insights & Causality
The synthesis relies on a sequence of catalytic hydrogenation followed by oxidative cyclization. Understanding the chemical causality behind these choices is critical for troubleshooting and scaling.
Step 1: Catalytic Hydrogenation The reduction of the nitro group in this compound is achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere [1]. This method is highly chemoselective. Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl2) which require harsh acidic conditions and tedious workups, Pd/C hydrogenation proceeds smoothly in ethyl acetate at room temperature. Crucially, maintaining a mild hydrogen pressure (1 atm via balloon) prevents the potential hydrodefluorination of the electron-deficient aromatic ring, a common side reaction when using stronger reducing agents or high-pressure reactors.
Step 2: Oxidative Cyclization The resulting intermediate, N1-ethyl-4,5-difluorobenzene-1,2-diamine, is inherently electron-deficient due to the inductive pull of the two fluorine atoms. This makes it a less reactive nucleophile than unsubstituted phenylenediamines. To overcome this activation barrier, sodium metabisulfite (Na₂S₂O₅) is employed as a dual-purpose reagent [3]. First, Na₂S₂O₅ reacts with the chosen aryl aldehyde to form a highly electrophilic bisulfite adduct. The primary amine of the diamine attacks this adduct to form a Schiff base intermediate. Subsequent intramolecular attack by the secondary N-ethyl amine yields a benzimidazoline intermediate. Finally, the mild oxidative environment facilitated by the bisulfite system promotes dehydrogenative aromatization to the thermodynamically stable benzimidazole core [4]. This green approach avoids the use of highly toxic oxidants (like DDQ) or strong mineral acids.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 1-ethyl-5,6-difluoro-2-substituted benzimidazoles.
Experimental Protocols
Protocol A: Synthesis of N1-Ethyl-4,5-difluorobenzene-1,2-diamine
Materials:
-
This compound (1.0 eq, e.g., 800 mg, 3.96 mmol)
-
10% Pd/C (50% wet, 0.1 eq by weight, ~80 mg)
-
Ethyl acetate (EtOAc, 15 mL)
-
Hydrogen gas (Balloon)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound and dissolve completely in EtOAc.
-
Catalyst Addition: Carefully add the 10% Pd/C to the solution under a continuous stream of inert gas (Argon or N₂) to prevent auto-ignition of the catalyst [1].
-
Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C) under the hydrogen balloon for 16 hours.
-
Self-Validation Check: The completion of the reaction is visually indicated by a distinct color shift from the bright yellow of the nitroarene to a pale/colorless solution. TLC (Hexane/EtOAc 7:3) will confirm the disappearance of the higher
starting material and the appearance of a highly polar, ninhydrin-active spot corresponding to the diamine. -
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite bed thoroughly with excess EtOAc (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude diamine. This intermediate is prone to air oxidation and should be used immediately in the next step without further purification.
Protocol B: Oxidative Cyclization to 1-Ethyl-5,6-difluoro-2-aryl-1H-benzimidazole
Materials:
-
N1-ethyl-4,5-difluorobenzene-1,2-diamine (Crude from Protocol A, 1.0 eq)
-
Aryl Aldehyde (e.g., Benzaldehyde derivatives) (1.05 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Absolute Ethanol (EtOH) or Dimethylformamide (DMF) (10 mL)
Step-by-Step Methodology:
-
Adduct Formation: In a 50 mL round-bottom flask, dissolve the aryl aldehyde and Na₂S₂O₅ in EtOH. Stir at room temperature for 15 minutes. Self-Validation: A transient cloudiness or fine precipitate often forms, indicating the successful generation of the bisulfite adduct [3].
-
Condensation: Add the freshly prepared N1-ethyl-4,5-difluorobenzene-1,2-diamine to the mixture.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (if using EtOH) or 100°C (if using DMF) for 4 to 12 hours, depending on the electronic nature of the aldehyde [2].
-
Monitoring: Monitor the reaction via LC-MS. The target product will exhibit a distinct
peak, and the intermediate Schiff base mass should completely disappear. -
Workup: Once complete, cool the reaction to room temperature and pour it slowly into 50 mL of vigorously stirred ice-cold water.
-
Isolation: The target benzimidazole typically precipitates as a solid. Collect the precipitate via vacuum filtration, wash with cold water (2 × 10 mL), and dry under a high vacuum. If the product oils out, extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the analytically pure 1-ethyl-5,6-difluoro-2-aryl-1H-benzimidazole.
Data Presentation: Optimization of Cyclization
To validate the choice of Na₂S₂O₅, Table 1 summarizes the optimization data for the cyclization of N1-ethyl-4,5-difluorobenzene-1,2-diamine with a standard aryl aldehyde. The data demonstrates that Na₂S₂O₅ provides the optimal balance of high yield, clean reaction profile, and operational simplicity compared to alternative oxidants.
Table 1: Optimization of Oxidative Cyclization Conditions
| Entry | Oxidant / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation / Self-Validation |
| 1 | None (Air) | EtOH | 80 (Reflux) | 24 | 15% | Major product is the uncyclized Schiff base; poor aromatization. |
| 2 | DDQ (1.2 eq) | CH₃CN | 25 (RT) | 4 | 65% | Fast reaction, but complex workup required to remove DDQ byproducts. |
| 3 | Na₂S₂O₅ (1.2 eq) | EtOH | 80 (Reflux) | 6 | 88% | Clean conversion; product precipitates upon aqueous quench. |
| 4 | Na₂S₂O₅ (1.2 eq) | DMF | 100 | 4 | 91% | Faster reaction due to higher temp; requires aqueous extraction workup. |
Note: Yields represent isolated, chromatography-purified products. Conditions in Entry 3 are recommended for standard laboratory scale due to the ease of isolation.
References
- Metalloenzyme inhibitor compounds US Patent 10085984B2 URL
- Aldosterone synthase inhibitors World Intellectual Property Organization, WO2012012478A1 URL
-
Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel Results in Chemistry, Volume 4, 2022, 100403 URL:[Link]
-
Recent achievements in the synthesis of benzimidazole derivatives RSC Advances, 2023, 13, 33020-33065 URL:[Link]
-
Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections Journal of Medicinal Chemistry, 1997, 40, 4, 506–516 URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-ethyl-4,5-difluoro-2-nitroaniline Solubility
Mechanistic Context & Application
N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) is a critical synthetic intermediate utilized in the development of highly specific pharmaceutical agents, including aldosterone synthase (CYP11B2) inhibitors and targeted metalloenzyme inhibitors[1][2]. Despite its utility, researchers frequently encounter severe solubility bottlenecks during synthesis.
As an application scientist, it is crucial to understand that solubility is not merely a physical parameter but a thermodynamic balance between solute lattice energy and solvent-solute interactions. For this specific fluorinated nitroaromatic compound, standard dissolution protocols often fail due to a combination of strong intramolecular forces and extreme hydrophobicity. This guide provides the theoretical grounding and self-validating experimental workflows required to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in standard protic and weak organic solvents? A: The poor solubility is driven by two synergistic structural factors:
-
Intramolecular Hydrogen Bonding: The secondary amine (N-ethyl) acts as a strong hydrogen-bond donor, while the adjacent ortho-nitro group acts as an acceptor. This interaction forms a stable, 6-membered pseudo-ring that effectively "masks" the polar functional groups from the bulk solvent, rendering protic solvents (like ethanol or water) completely ineffective[3][4].
-
Electronic Depletion &
Stacking: The two highly electronegative fluorine atoms at the 4 and 5 positions withdraw electron density via inductive effects, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the arene. This electron-deficientngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -system strongly favors intermolecular stacking in the solid state. The resulting high lattice energy makes it thermodynamically unfavorable for weak solvents to pull individual molecules into solution.
Q2: Which solvent systems provide the best thermodynamic solubility for this class of compounds? A: Overcoming the high lattice energy requires polar aprotic solvents with strong dipole moments.
-
N-Methyl-2-pyrrolidone (NMP): Literature on structurally related halogenated nitroanilines demonstrates that NMP provides the highest absolute solubility. Its strong dipole effectively disrupts crystalline
stacking without relying on hydrogen bonding[5]. -
Ethyl Acetate (EtOAc): While EtOAc has a lower polarity index than NMP, it is the industry-standard solvent for the downstream catalytic reduction of this compound to N1-ethyl-4,5-difluorobenzene-1,2-diamine[2][6]. EtOAc provides adequate solubility for the reaction to proceed while preventing the severe transition-metal catalyst poisoning often associated with amide-based solvents[2].
Q3: What if my reaction requires a solvent where the compound remains partially insoluble (a slurry)? A: You can leverage Le Chatelier's principle via a slurry-to-solution kinetic model. As the small fraction of dissolved starting material reacts, the equilibrium shifts, driving further dissolution of the solid phase. If the reaction fails entirely in a slurry state, mechanochemistry (high-temperature ball milling) is the definitive troubleshooting step. Ball milling imparts direct mechanical energy to overcome the lattice energy, enabling solid-state cross-coupling or derivatization of highly insoluble aryl halides without the need for any solvent[7].
Quantitative Data: Solvent Selection & Solvation Efficacy Matrix
The following table summarizes the quantitative polarity parameters and the mechanistic rationale for solvent selection when working with highly fluorinated nitroanilines.
| Solvent | Polarity Index | Relative Solvation Power | Mechanistic Rationale | Recommended Workflow |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | Very High | Strong dipole moment disrupts | SNAr reactions, difficult cross-couplings. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | Good H-bond acceptor; highly compatible with transition metals. | Catalytic hydrogenation (Pd/C)[2]. |
| Ethanol (EtOH) | 5.2 | Low | Protic nature fails to outcompete the strong intramolecular H-bonds. | Use only as a minor co-solvent. |
| Water | 10.2 | Insoluble | Extreme hydrophobicity of C-F bonds repels aqueous solvation. | Phase-transfer catalysis required. |
Diagnostic & Experimental Workflow
Troubleshooting workflow for resolving fluorinated nitroaniline solubility issues.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must have an internal mechanism to verify its success without relying on assumptions.
Protocol A: Isothermal Equilibrium Solubility Determination
Use this protocol to accurately determine the maximum concentration of the compound in your chosen solvent prior to scaling up a reaction.
-
Preparation: Add an excess amount of this compound to a known volume of the target solvent (e.g., EtOAc) in a sealed vial to form a supersaturated slurry[8].
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) with vigorous agitation.
-
Self-Validation Sampling (The Integrity Check): Withdraw a filtered aliquot of the supernatant at exactly 24 hours and quantify the concentration via HPLC. Withdraw a second filtered aliquot at 48 hours.
-
Self-Validating Mechanism: If the concentration measured at 48 hours is identical to the concentration at 24 hours, the system has definitively reached thermodynamic equilibrium (the rate of dissolution perfectly equals the rate of precipitation). This validates that your solubility data is absolute and free from kinetic artifacts[8].
-
Protocol B: Optimized Catalytic Hydrogenation (Pd/C) in Ethyl Acetate
Use this protocol to reduce the nitro group to an amine, yielding N1-ethyl-4,5-difluorobenzene-1,2-diamine.
-
Solvation: Suspend this compound (800 mg, 3.96 mmol) in Ethyl Acetate (5 mL) under an inert argon or nitrogen atmosphere[2]. (Note: It is acceptable if the mixture remains a partial slurry at this stage).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 500 mg) to the mixture at room temperature[2].
-
Hydrogenation: Purge the reaction vessel of inert gas and introduce a hydrogen atmosphere (via balloon pressure or a sealed Parr reactor). Stir the reaction mixture vigorously at room temperature for 16 hours[2].
-
Self-Validating Completion (The Integrity Check):
-
Self-Validating Mechanism: The chemical progress of this reaction is physically coupled to the consumption of hydrogen gas. When the balloon ceases to deflate (or the pressure drop halts in a sealed reactor), the stoichiometric reduction of the nitro group is physically complete. Confirm the total consumption of the starting material via TLC[2].
-
-
Workup: Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite bed thoroughly with additional EtOAc, and concentrate the combined filtrate under reduced pressure to yield the target diamine[2].
References
1.[3] "3-Nitroaniline - Solubility of Things", solubilityofthings.com. URL: 2.[8] "A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents", Benchchem. URL: 3.[5] "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis", Journal of Chemical & Engineering Data - ACS Publications. URL: 4. "N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity", ChemicalBook. URL: 5.[1] "WO2012012478A1 - Aldosterone synthase inhibitors", Google Patents. URL: 6.[2] "US10085984B2 - Metalloenzyme inhibitor compounds", Google Patents. URL: 7.[6] "N1-ethyl-4,5-difluorobenzene-1, 2-diamine", Molaid. URL: 8. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective", PMC - National Institutes of Health. URL: 9.[7] "Toward overcoming solubility issues in organic chemistry", ScienceDaily. URL:
Sources
- 1. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N<sup>1</sup>-ethyl-4,5-difluorobenzene-1, 2-diamine - CAS号 1186528-34-6 - 摩熵化学 [molaid.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and pressure for nitro reduction of N-ethyl-4,5-difluoro-2-nitroaniline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the catalytic hydrogenation of N-ethyl-4,5-difluoro-2-nitroaniline to N-ethyl-4,5-difluoro-1,2-benzenediamine . This transformation is a critical step in the synthesis of advanced metalloenzyme inhibitors and fluoroquinolone antibiotic derivatives[1].
Mechanistic Overview & Reaction Pathway
The reduction of nitroarenes proceeds through a well-documented cascade known as the Haber mechanism. The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), then a hydroxylamine (-NHOH), and finally the target amine (-NH₂).
Reaction intermediate pathway and potential dimer formation during nitro reduction.
Causality of Failure: The presence of two fluorine atoms on the aromatic ring introduces severe chemoselectivity challenges. Most reaction failures (such as stalling or impurity formation) are caused by either the accumulation of the hydroxylamine intermediate or the condensation of nitroso and hydroxylamine species to form azo/azoxy dimers. Proper optimization of temperature and hydrogen pressure ensures the rate of hydrogenation outpaces these deleterious condensation reactions, while remaining mild enough to prevent hydrodefluorination (cleavage of the C-F bonds)[2].
Standard Operating Procedure: Self-Validating Protocol
This baseline protocol utilizes mild conditions to prioritize chemoselectivity over raw reaction speed, ensuring the integrity of the difluoro-aromatic system[1].
Materials Required:
-
Substrate: this compound (800 mg, 3.96 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (500 mg)
-
Solvent: Ethyl acetate (EtOAc, anhydrous, 5 mL)
-
Gases: Hydrogen (H₂) balloon and Nitrogen (N₂) line
-
Filtration: Diatomaceous earth (Celite)
Step-by-Step Methodology:
-
Preparation: To a stirred solution of this compound in ethyl acetate under an inert atmosphere, carefully add the 10% Pd/C at room temperature[1].
-
Causality Check: Utilizing 50% wet catalyst rather than dry catalyst is mandatory. The water content prevents the pyrophoric palladium from igniting the flammable ethyl acetate vapors during addition.
-
-
Inerting: Seal the reaction vessel. Evacuate the internal atmosphere and backfill with N₂ gas. Repeat this purge cycle three times.
-
Causality Check: Complete removal of oxygen prevents explosive H₂/O₂ mixtures and stops the catalyst from being poisoned by ambient oxidation.
-
-
Hydrogenation: Evacuate the N₂ and introduce H₂ gas via a balloon (approx. 1 atm). Stir the mixture vigorously at room temperature (20–25 °C) for 16 hours[1].
-
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating when two conditions are met simultaneously: the visual cessation of H₂ gas uptake from the balloon, and the complete disappearance of the bright yellow starting material on the TLC plate.
-
-
Workup: Once complete, carefully vent the remaining hydrogen and purge the system again with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1].
-
Safety Note: Keep the Celite pad wet with solvent at all times. If the hydrogen-saturated Pd/C dries out and contacts ambient air, it will spontaneously ignite.
-
-
Isolation: Wash the filter bed thoroughly with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the target diamine.
Catalytic hydrogenation workflow for this compound reduction.
Parameter Optimization Data
Balancing temperature and pressure is the most critical factor in this workflow. Milder conditions favor the selective reduction of the nitro group, whereas harsher conditions dramatically increase the risk of dehalogenation[2].
| Temperature (°C) | H₂ Pressure (atm) | Reaction Time | Chemoselectivity | Primary Risk / Observation |
| 20 - 25 | 1 (Balloon) | 12 - 16 h | Excellent | Slow kinetics; requires vigorous stirring to prevent intermediate stalling. |
| 30 - 40 | 3 - 5 | 2 - 4 h | Good | Optimal for scale-up; slight risk of localized heating and minor defluorination. |
| > 50 | > 10 | < 1 h | Poor | High risk of hydrodefluorination (loss of F) and aromatic ring saturation. |
Troubleshooting & FAQs
Q1: My reaction has stalled, and TLC shows a major intermediate. What is happening? A1: The reaction has likely stalled at the hydroxylamine intermediate. The catalytic conversion of hydroxylamine to the final amine is the rate-limiting step of the Haber mechanism and requires optimal hydrogen mass transfer. Solution: Do not immediately increase the temperature, as this promotes dimer formation. Instead, increase the stirring speed (RPM) to improve gas-liquid mixing at the catalyst surface, or slightly elevate the H₂ pressure (e.g., from 1 atm to 3 atm) using an autoclave.
Q2: I am detecting a loss of fluorine atoms (hydrodefluorination) in my LC-MS data. How can I suppress this? A2: Palladium catalysts are highly active and can cleave C-F bonds under forcing conditions. Milder conditions (lower temperature, lower hydrogen pressure) inherently favor the reduction of the nitro group over dehalogenation[2]. Solution: Strictly control the temperature to 20–25 °C and rely on balloon pressure[1]. If dehalogenation persists, consider switching to a less active catalyst loading (e.g., 5% Pd/C instead of 10%) or adding a mild catalyst poison (like a trace amount of quinoline) to temper the palladium's reactivity.
Q3: The reaction mixture turned deep orange/red instead of the expected pale color. Why? A3: Brightly colored impurities indicate the formation of azo or azoxy dimers. This occurs when the nitroso and hydroxylamine intermediates accumulate and condense with each other. This is a direct mechanistic result of "hydrogen starvation" at the catalyst surface. Solution: Ensure the reaction is thoroughly purged of N₂ and that H₂ pressure is maintained consistently. If scaling up, use a Parr shaker or a reactor with an overhead gas-entrainment stirrer rather than a standard magnetic stir bar to ensure continuous hydrogen availability.
Q4: Why is ethyl acetate preferred over alcohols (methanol/ethanol) in this specific protocol? A4: While alcohols are excellent, standard solvents for nitro reductions, this compound and its resulting diamine exhibit excellent solubility in ethyl acetate. Furthermore, ethyl acetate prevents the risk of side reactions (such as N-alkylation) that can occasionally occur with alcoholic solvents under prolonged catalytic conditions, ensuring a cleaner overall impurity profile[1].
References
- Title:[US10085984B2 - Metalloenzyme inhibitor compounds] Source: Google Patents URL
- Title: [Technical Support Center: Synthesis of 2,4-Difluoroaniline] Source: Benchchem URL
Sources
Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Fluorinated Nitroanilines
Introduction
The catalytic hydrogenation of fluorinated nitroanilines to fluorinated phenylenediamines is a cornerstone transformation in drug development. However, researchers frequently encounter abrupt reaction stalling, incomplete conversion, or the formation of "tarry" mixtures. As an Application Scientist, I consistently trace these failures back to a specific phenomenon: in situ catalyst poisoning via hydrodefluorination .
This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to ensure robust and reproducible hydrogenations.
The Causality of Catalyst Poisoning (Mechanistic Overview)
Catalyst poisoning during this reaction is rarely caused by external impurities; it is an intrinsic consequence of competing reaction pathways.
-
Hydrodefluorination (Dehalogenation): Noble metals, particularly Palladium (Pd), readily undergo oxidative addition into activated C-F bonds. This side reaction cleaves the fluorine atom, generating highly corrosive Hydrogen Fluoride (HF) directly at the catalyst surface[1].
-
Active Site Blockage: The generated HF strongly adsorbs onto the noble metal active sites and can degrade catalyst supports (like alumina), permanently deactivating the catalyst[2].
-
Intermediate Accumulation: Nitro reduction proceeds via a hydroxylamine intermediate. When HF partially poisons the catalyst, the rate-limiting step (reduction of hydroxylamine to amine) stalls. The hydroxylamine accumulates and strongly coordinates to the remaining active sites, creating a self-poisoning feedback loop[2].
Mechanistic pathways of HF generation and subsequent catalyst poisoning.
Troubleshooting Guide & FAQs
Q1: My hydrogenation stalls at 60% conversion despite a continuous supply of hydrogen. What is happening? A: You are trapped in a self-poisoning feedback loop. A minor amount of hydrodefluorination has generated enough HF to block the active sites[1]. Once the sites are compromised, the intermediate hydroxylamine accumulates, further coordinating to the metal and completely halting the reaction. Diagnostic check: Analyze your crude mixture by LC-MS. If you observe an [M-18] peak (loss of F, gain of H) or an accumulation of the hydroxylamine intermediate (+16 Da from the target mass), HF poisoning is the root cause.
Q2: Should I use Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)? A: Always default to Pt/C for fluorinated nitroaromatics. Palladium is highly active for oxidative addition into C-Halogen bonds, making it notorious for hydrodefluorination. Platinum is significantly less active toward C-F hydrogenolysis while maintaining excellent kinetics for nitro reduction[2].
Q3: Even with Pt/C, I am seeing 2-5% defluorination. How can I completely suppress this? A: You must intentionally "poison" or modify the catalyst to attenuate its reactivity toward the C-F bond. Two field-proven methods exist:
-
Vanadium Doping: Adding catalytic amounts of a vanadium compound (e.g., Ammonium metavanadate, NH₄VO₃) to the Pt/C mixture drastically improves chemoselectivity, accelerates the final hydrogenation phase, and prevents the formation of azo/azoxy dimers[3],[4].
-
Sulfided Catalysts: Using a sulfided Platinum catalyst (Pt/C-S) reduces the electron density on the platinum, preventing the oxidative addition required for C-F cleavage[1].
Q4: Can I just add a base to neutralize the HF? A: Yes, adding an HF scavenger is a standard industrial workaround. Organic bases like morpholine or inorganic bases like magnesium oxide (MgO) can be added to the reaction mixture[2]. They neutralize the HF as it forms, precipitating it as a benign fluoride salt and protecting the catalyst surface. However, this treats the symptom (HF) rather than the disease (defluorination), meaning yield is still lost to the defluorinated byproduct.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydrogenation using Vanadium-Promoted Pt/C
Causality: Vanadium acts as a promoter that accelerates the reduction of the hydroxylamine intermediate while simultaneously suppressing C-F bond cleavage, ensuring high purity and preventing catalyst stalling[3].
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), suspend the fluorinated nitroaniline (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).
-
Catalyst Loading: Add 5% Pt/C (1-2% by weight relative to the substrate).
-
Vanadium Addition: Add an aqueous solution of Ammonium metavanadate (NH₄VO₃). The weight ratio of the vanadium compound to the catalyst should be strictly maintained between 1:50 and 1:100[4].
-
Purging: Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x) to remove all oxygen and prevent premature oxidation of the catalyst.
-
Hydrogenation: Pressurize the reactor to 3-5 bar with H₂. Stir vigorously at 50-70 °C.
-
Validation Check: Monitor hydrogen uptake via a mass flow controller. The reaction is a self-validating system: it is complete when hydrogen consumption abruptly asymptotes at exactly 3.0 molar equivalents.
-
Workup: Vent the reactor, filter the catalyst through a pad of Celite (Caution: Pyrophoric when dry), and concentrate the filtrate in vacuo.
Protocol B: Hydrogenation with an in situ HF Scavenger
Causality: If sulfided or vanadium-doped catalysts are unavailable, adding morpholine neutralizes any generated HF, preventing active site corrosion and allowing standard Pt/C to reach full conversion without stalling[2].
Step-by-Step Methodology:
-
Setup: Dissolve the fluorinated nitroaniline in ethanol (0.1 M concentration).
-
Scavenger Addition: Add 0.5 equivalents of morpholine directly to the solution.
-
Catalyst: Add standard 5% Pt/C (5 mol% relative to substrate).
-
Reaction: Hydrogenate at 2-3 bar H₂ at ambient temperature until TLC/LC-MS indicates the disappearance of the hydroxylamine intermediate.
-
Workup: Filter the catalyst. The morpholine-HF salt byproduct is highly water-soluble and can be quantitatively removed by washing the organic layer with a mild aqueous sodium bicarbonate solution during extraction.
Quantitative Data: Catalyst & Condition Selection Matrix
Table 1: Impact of catalyst selection and additives on hydrodefluorination rates and target yields.
| Catalyst System | Additive / Modifier | Hydrodefluorination (%) | Target Amine Yield (%) | Primary Failure Mode / Note |
| 5% Pd/C | None | 15 - 35% | < 60% | Severe HF poisoning; Reaction stalls prematurely. |
| 5% Pt/C | None | 2 - 8% | 85 - 90% | Moderate poisoning; Hydroxylamine accumulation. |
| 5% Pt/C | Morpholine (0.5 eq) | 2 - 5% | 92 - 95% | Defluorination occurs, but catalyst remains active. |
| 5% Pt/C (Sulfided) | None | < 0.5% | > 96% | Slower overall kinetics, but highly chemoselective. |
| 5% Pt/C | NH₄VO₃ (Vanadium) | < 0.1% | > 98% | Optimal. Prevents azo-dimers and C-F cleavage. |
References
-
Process for the catalytic hydrogeneration of aromatic nitro compounds Source: Google Patents (US6096924A) URL:3
-
Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds Source: Google Patents (US5856577A) URL:1
-
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | 121303-77-3 Source: Benchchem URL:2
Sources
- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 2. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | 121303-77-3 | Benchchem [benchchem.com]
- 3. US6096924A - Process for the catalytic hydrogeneration of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. US6096924A - Process for the catalytic hydrogeneration of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Investigating the Impact of Solvent Polarity on the Reaction Rate of N-ethyl-4,5-difluoro-2-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the study of solvent effects on reactions involving N-ethyl-4,5-difluoro-2-nitroaniline. The content is structured to address specific experimental challenges and provide a clear rationale for methodological choices, ensuring scientific rigor and reproducibility.
Part 1: Foundational Concepts & Experimental Design
This section addresses common preliminary questions, establishing the theoretical framework and providing a robust starting point for your experimental design.
Q1: What type of reaction is typically studied with this compound, and why is solvent polarity a critical parameter?
Answer:
This compound is an electron-deficient aromatic compound. The presence of two strongly electron-withdrawing fluorine atoms and a nitro group activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNA_r) reactions[1][2]. In a typical SNA_r mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the fluorine atoms), proceeding through a high-energy, negatively charged intermediate known as a Meisenheimer complex [2].
Solvent polarity is a critical parameter because the solvent's primary role is to stabilize or destabilize the reactants, transition states, and intermediates involved in the reaction[3]. For an SNA_r reaction:
-
Transition State Stabilization: The transition state leading to the charged Meisenheimer complex has a more developed and delocalized negative charge than the neutral reactants. Polar solvents can effectively stabilize this charged transition state, lowering the activation energy and thus increasing the reaction rate[4][5].
-
Intermediate Stabilization: The Meisenheimer complex itself is a charged species. Its stability is significantly influenced by the surrounding solvent molecules[2].
-
Nucleophile Solvation: The solvent also interacts with the nucleophile. Polar protic solvents (e.g., methanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that can decrease its reactivity and slow the reaction rate[6][7]. Conversely, polar aprotic solvents (e.g., DMSO, DMF) solvate cations more effectively than anions, leaving the nucleophile relatively "naked" and more reactive[6].
Therefore, a judicious choice of solvent allows for kinetic control over the reaction, directly impacting reaction rates and potentially influencing selectivity[4].
Caption: The SNA_r mechanism and the stabilizing role of polar solvents.
Q2: I need to design an experiment to study solvent effects on the reaction rate. What is a general protocol for kinetic analysis?
Answer:
A robust method for determining reaction kinetics involves monitoring the concentration of a reactant or product over time. Given that nitroaniline derivatives are often colored, UV-Vis spectrophotometry is a convenient and powerful technique[8]. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex reaction mixtures[9].
Here is a detailed, self-validating protocol for a typical kinetic run using UV-Vis spectrophotometry.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
-
Preparation & Instrument Setup:
-
Prepare stock solutions of this compound and your chosen nucleophile (e.g., piperidine) in the desired solvent. Ensure the solvent is of high purity (e.g., HPLC grade) to avoid interference.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable baseline.
-
Determine the wavelength of maximum absorbance (λ_max) for the starting material and the expected product separately to find a wavelength where the change in absorbance will be most significant[10]. Often, monitoring the disappearance of the reactant is most straightforward.
-
-
Temperature Equilibration (Critical Step):
-
Place a sealed quartz cuvette containing the solvent and the this compound solution into a temperature-controlled cell holder in the spectrophotometer.
-
Allow the solution to equilibrate to the target reaction temperature (e.g., 25.0 ± 0.1 °C) for 10-15 minutes. Temperature fluctuations are a major source of error in kinetic studies[11].
-
-
Initiating the Reaction & Data Acquisition:
-
To initiate the reaction, inject a small, known volume of the nucleophile stock solution into the cuvette. Use a pseudo-first-order condition where the nucleophile is in large excess (e.g., 10-20 fold) to simplify the rate law[12][13].
-
Immediately mix the solution thoroughly by capping and inverting the cuvette 2-3 times (or using a micro-stir bar) and start the spectrophotometer's kinetic acquisition program.
-
Record the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for at least 3-5 half-lives.
-
-
Data Analysis:
-
The reaction is pseudo-first-order, so the rate law is: Rate = k_obs[Substrate].
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be -k_obs (the observed rate constant)[14]. The plot should be linear (R² > 0.99) to confirm the reaction order.
-
The second-order rate constant (k_2) can be calculated by dividing k_obs by the concentration of the nucleophile: k_2 = k_obs / [Nucleophile].
-
Caption: Experimental workflow for a pseudo-first-order kinetic analysis.
Q3: How do I select an appropriate range of solvents for my study?
Answer:
To obtain a comprehensive understanding of the solvent's impact, you should select a diverse set of solvents that span a range of polarities and functionalities. They are generally classified into three groups[3]:
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Dioxane). These have low dielectric constants and small dipole moments. Reactions are often slower in these solvents due to poor stabilization of charged intermediates.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These have significant dipole moments but lack acidic protons. They are excellent at accelerating SNA_r reactions because they stabilize the Meisenheimer complex without strongly solvating and deactivating the nucleophile[6].
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors. They can stabilize the charged intermediate but may also slow the reaction by solvating the nucleophile via hydrogen bonding[7].
Data Presentation: Table of Common Solvents
| Solvent | Type | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) |
| n-Hexane | Nonpolar | 1.88 | ~0 |
| Toluene | Nonpolar | 2.38 | 0.36 |
| Dioxane | Nonpolar | 2.21 | 0.45 |
| Acetone | Polar Aprotic | 20.7 | 2.88 |
| Acetonitrile | Polar Aprotic | 37.5 | 3.92 |
| DMF | Polar Aprotic | 36.7 | 3.82 |
| DMSO | Polar Aprotic | 46.7 | 3.96 |
| Ethanol | Polar Protic | 24.5 | 1.69 |
| Methanol | Polar Protic | 32.7 | 1.70 |
| Water | Polar Protic | 80.1 | 1.85 |
Data compiled from various chemical reference sources.
When starting your investigation, selecting at least two solvents from each category will provide a clear picture of the prevailing trends.
Part 2: Troubleshooting Common Experimental Issues
Q4: My reaction rate is much slower than expected, or the reaction isn't going to completion. What are the likely causes?
Answer:
This is a common issue that typically points to problems with solubility or reactant stability.
-
Cause 1: Poor Solubility. N-substituted nitroanilines can have limited solubility, especially in nonpolar solvents[9][15]. If the substrate is not fully dissolved, the reaction is no longer homogeneous, and the rate will be limited by the slow process of the solid dissolving into the solution[16].
-
Troubleshooting:
-
Visual Check: Before initiating the reaction, ensure your solution is completely clear with no visible particulate matter.
-
Solubility Test: Perform a preliminary solubility test by adding an excess of your substrate to the chosen solvent, agitating it, and observing how much dissolves[9].
-
Change Solvents: If solubility is the issue, you may need to switch to a solvent in which the starting material is more soluble or run the reaction at a slightly elevated temperature (while ensuring precise temperature control).
-
-
-
Cause 2: Low Reactant Purity/Stability. The purity of your starting material and nucleophile is paramount. Impurities can inhibit the reaction. Furthermore, this compound could degrade under certain conditions (e.g., exposure to strong light or incompatible reagents)[9].
-
Troubleshooting:
-
Verify Purity: Check the purity of your starting materials using NMR or HPLC-MS. Purify by recrystallization or column chromatography if necessary.
-
Fresh Nucleophile: Use a freshly opened or purified bottle of the nucleophile. Amines, for example, can be oxidized by air over time.
-
-
Q5: I'm observing significant variability and poor reproducibility in my kinetic data. How can I troubleshoot this?
Answer:
Poor reproducibility in kinetics experiments almost always stems from a lack of precise control over key reaction variables[17].
-
Cause 1: Temperature Fluctuations. Reaction rates are highly sensitive to temperature. A rule of thumb is that a 10 °C increase can double the reaction rate[11][18]. Inconsistent temperature control between runs is a primary source of variability.
-
Troubleshooting: Use a circulating water bath or a Peltier-based temperature controller for your spectrophotometer cell holder. Always report the temperature and its tolerance (e.g., 25.0 ± 0.1 °C).
-
-
Cause 2: Trace Amounts of Water. This is particularly problematic in polar aprotic solvents like DMSO or DMF. Water is a hydrogen bond donor and can solvate the nucleophile, drastically reducing its reactivity and leading to slower, inconsistent rates[6].
-
Troubleshooting:
-
Use anhydrous grade solvents.
-
Dry glassware in an oven (e.g., >100 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.
-
Handle solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if high precision is required.
-
-
-
Cause 3: Inaccurate Concentrations. Small errors in preparing stock solutions or in the volumes added to initiate the reaction will directly translate into errors in the calculated rate constants.
-
Troubleshooting:
-
Use calibrated volumetric flasks and pipettes for all solution preparations.
-
Use a calibrated microliter syringe for injecting the nucleophile to ensure a precise and reproducible starting time (t=0).
-
-
Q6: My UV-Vis/HPLC analysis is problematic. The peaks are overlapping, or the baseline is noisy. What should I do?
Answer:
Analytical issues can obscure your kinetic data. Optimization of the analytical method is a prerequisite for accurate results.
-
For UV-Vis Spectroscopy:
-
Problem: Reactant and product spectra overlap significantly.
-
Solution: Scan the full UV-Vis spectrum of both the pure reactant and the final product mixture. Look for an "isosbestic point," a wavelength where the absorbance does not change throughout the reaction. Choose a monitoring wavelength far from the isosbestic point where the difference in absorbance between reactant and product is maximal[19].
-
-
For HPLC Analysis:
-
Problem: Poor peak separation between the reactant and product.
-
Solution: Optimize the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water/buffer will change the retention times. A shallower gradient or an isocratic run with a lower percentage of organic solvent will generally increase retention times and improve separation.
-
Problem: Noisy baseline or drifting baseline.
-
Solution: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump or detector. Flush the system thoroughly to remove any contaminants. A drifting baseline can also indicate that the column is not fully equilibrated with the mobile phase; run the mobile phase through the column for 20-30 minutes before starting your analysis.
-
Part 3: Data Interpretation and Mechanistic Insights
Q7: How do I quantitatively correlate my observed reaction rates with solvent polarity?
Answer:
To move from qualitative observations to a quantitative model, you can plot your kinetic data against established solvent polarity scales. A common approach is to plot the logarithm of the second-order rate constant (log k_2) against a parameter like the dielectric constant (ε) or the Dimroth-Reichardt ET(30) parameter [3][20].
-
Dielectric Constant (ε): Reflects the solvent's ability to separate charges. A plot of log k_2 vs. (ε-1)/(2ε+1) (the Kirkwood function) can reveal the extent of charge separation in the transition state.
-
ET(30) Parameter: An empirical scale based on the solvatochromic shift of a specific dye. It provides a more comprehensive measure of a solvent's ionizing power, encompassing both polarity and hydrogen-bonding ability[20].
A linear correlation in these plots suggests that the solvent's effect is primarily driven by its general polarity and its ability to stabilize a charged transition state, consistent with the SNA_r mechanism[21].
References
- Fiveable. (2025, August 15). Solvent Effects Definition - Organic Chemistry Key Term.
- Wikipedia. Solvent effects.
- Semantic Scholar.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects.
- ResearchGate. (2025, October 31).
- IntechOpen. (2020, January 15). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- Benchchem. N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
- ATA Scientific. (2019, August 12).
- Benchchem. Preliminary Investigation of N-Ethyl-2,3-difluoro-6-nitroaniline Reactivity: A Technical Guide.
- Benchchem. A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
- Chemistry LibreTexts. (2023, July 7). 14.
- Introductory Chemistry – 1st Canadian Edition.
- MDPI. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Master Organic Chemistry. (2010, September 8). Chemical Kinetics.
- Lumen Learning.
- Chemistry LibreTexts. (2022, April 2). 8.3: Kinetics and the Mechanisms of Reactions.
- Bocsci. (2024, November 6).
- MDPI. (2020, March 19).
- Taylor & Francis Online. 4-Nitroaniline – Knowledge and References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
- 16. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 17. Factors Affecting Reaction Rate in Chemical Kinetics - ATA Scientific [atascientific.com.au]
- 18. Factors Affecting Reaction Rates | General Chemistry [courses.lumenlearning.com]
- 19. mdpi.com [mdpi.com]
- 20. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development for Purity Analysis of N-ethyl-4,5-difluoro-2-nitroaniline: A Comparative Guide to Column Selectivity
Executive Summary
N-ethyl-4,5-difluoro-2-nitroaniline is a highly functionalized intermediate critical to the synthesis of selective metalloenzyme inhibitors, including CYP11B2 (aldosterone synthase) inhibitors used in the treatment of heart failure and hypertension (1[1],2[2]). Achieving a rigorous purity profile for this compound is paramount; structurally analogous impurities—such as unreacted starting materials, regioisomers, and over-alkylated byproducts—can easily propagate through synthetic sequences and compromise the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries. By detailing the causality behind mobile phase selection and column interactions, we provide a self-validating methodological framework grounded in ICH Q2(R1) guidelines to ensure robust purity analysis.
Analyte Characterization & The Chromatographic Challenge
The chemical architecture of this compound presents a specific set of chromatographic hurdles. The molecule features:
-
A Nitro Group: Highly polarizable and strongly electron-withdrawing, creating a significant molecular dipole.
-
Two Adjacent Fluorine Atoms: Highly electronegative, dramatically altering the electron density of the aromatic ring.
-
A Secondary Amine (N-ethyl): Capable of hydrogen bonding, but sterically distinct from primary amine precursors.
When developing a reversed-phase HPLC (RP-HPLC) method, a standard C18 column is typically the default choice due to its ruggedness and high theoretical plate count (3[3]). However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions (4[4]). For highly functionalized, small aromatic molecules, hydrophobic interactions alone are often insufficient to resolve critical pairs, such as closely related regioisomers or des-ethyl impurities (5[5]).
Column Chemistry Comparison: C18 vs. PFP
To achieve baseline resolution (
Mechanistic Causality of PFP Superiority:
-
Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase acts as a
-acid, interacting strongly with the electron-rich regions of the analyte's aromatic system (7[7]). -
Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds on the PFP phase interact with the strong dipole moment generated by the analyte's nitro and fluoro groups (8[8]).
-
Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric recognition, allowing it to separate positional isomers that co-elute on flexible C18 alkyl chains (4[4]).
Fig 1: Multi-modal retention mechanisms of PFP vs. single-mode C18 for fluorinated nitroaromatics.
Experimental Data: Method Scouting & Column Comparison
To objectively compare performance, a standardized scouting gradient was applied to both a conventional C18 column and a PFP column. The test mixture contained the main analyte alongside three highly probable synthetic impurities.
Causality in Mobile Phase Selection:
During scouting, Methanol (MeOH) was selected over Acetonitrile (MeCN). Acetonitrile contains
Table 1: Chromatographic Performance Comparison (Simulated Scouting Data)
| Peak Identity | Structural Relationship | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( |
| Impurity A | 4,5-difluoro-2-nitroaniline (Des-ethyl starting material) | 4.12 | N/A | 5.85 | N/A |
| Analyte | This compound | 6.45 | 4.2 | 8.12 | 6.5 |
| Impurity B | N-ethyl-3,4-difluoro-2-nitroaniline (Regioisomer) | 6.60 | 0.8 (Co-elution) | 9.45 | 3.8 (Baseline) |
| Impurity C | N,N-diethyl-4,5-difluoro-2-nitroaniline (Over-alkylation) | 8.90 | 5.1 | 11.20 | 4.2 |
Data Interpretation: The C18 column fails to resolve the regioisomer (Impurity B) from the main peak due to identical hydrophobicity. The PFP column achieves baseline resolution (
Self-Validating Method Development Workflow
Developing a purity method requires a systematic approach that validates its own specificity at every stage, preventing false positives. We employ a 4-phase self-validating workflow aligned with ICH guidelines (9[9]).
Fig 2: Self-validating HPLC method development workflow incorporating forced degradation.
The Causality of Forced Degradation (Phase 3)
To prove the method is truly stability-indicating, the analyte must be subjected to extreme stress (Acid, Base, Oxidative, Thermal, and Photolytic) (10[10]).
-
Self-Validation Mechanism: By utilizing a Photodiode Array (PDA) detector, we perform Peak Purity Analysis on the stressed samples. If the PDA software calculates that the "Peak Purity Angle" is less than the "Peak Purity Threshold," it mathematically validates that no hidden degradation products are co-eluting under the main this compound peak ().
Optimized Step-by-Step Protocol for Purity Analysis
Based on the comparative data, the following protocol utilizing a PFP stationary phase is established as the superior method.
Buffer Causality: PFP columns are known to exhibit enhanced ion-exchange character from underlying surface silanols because the rigid PFP ligand does not shield the silica surface as effectively as a bulky C18 chain (11[11]). To suppress secondary silanol interactions that cause peak tailing for the secondary amine, the aqueous phase is buffered with 10 mM Ammonium Acetate. The ammonium ion acts as a silanol-masking agent.
Step 1: Chromatographic Setup
-
Column: Platinum C18-PFP or equivalent high-purity PFP column (150 mm × 4.6 mm, 3 µm particle size) (12[12]).
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 4.5 with Acetic Acid).
-
Mobile Phase B: 100% LC-MS grade Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controlled to ensure reproducible diffusion rates).
-
Detection: PDA scanning from 200–400 nm (Quantitation extracted at 254 nm).
-
Injection Volume: 5.0 µL.
Step 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 60 | 40 | Initial |
| 2.0 | 60 | 40 | Isocratic hold |
| 12.0 | 10 | 90 | Linear ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Return to initial |
| 20.0 | 60 | 40 | Re-equilibration |
Step 3: System Suitability Testing (SST)
Before analyzing unknown batches, inject a Resolution Standard containing this compound and N-ethyl-3,4-difluoro-2-nitroaniline (Impurity B).
-
Acceptance Criteria: Resolution (
) between the critical pair must be . Tailing factor ( ) for the main peak must be . Relative Standard Deviation (RSD) of the main peak area over 5 replicate injections must be .
Conclusion
While C18 columns remain the workhorse of pharmaceutical analysis, they frequently fall short when dealing with the subtle structural nuances of fluorinated nitroaromatics. By transitioning to a PFP stationary phase and utilizing a protic organic modifier, analysts can exploit dipole-dipole and
References
- Benchchem - Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
- Chromatography Today - NEW ACE® C18-PFP - a unique C18 bonded HPLC column.
- Waters Corporation - Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Waters Corporation - Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- LCGC International - Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- HPLC.eu - ACE C18-PFP technical brochure.
- Thermo Fisher Scientific - Meet your separation needs; Analytical UHPLC and HPLC columns.
- Dr. Maisch - Platinum C18-PFP.
- LCGC International - Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- IJPS Journal - A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- MAC-MOD Analytical - Exploring the selectivity of C18 phases with Phenyl and PFP functionality.
- Google Patents - US10085984B2 - Metalloenzyme inhibitor compounds.
- Google Patents - WO2012012478A1 - Aldosterone synthase inhibitors.
Sources
- 1. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 2. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 3. waters.com [waters.com]
- 4. mac-mod.com [mac-mod.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Platinum C18-PFP – Dr. Maisch [dr-maisch.com]
X-Ray Crystallography and Structural Validation of N-Ethyl-4,5-difluoro-2-nitroaniline: A Comparative Guide
Introduction
N-ethyl-4,5-difluoro-2-nitroaniline (CAS 1736-92-1) is a highly functionalized aromatic building block extensively utilized in the synthesis of benzimidazole-based aldosterone synthase (CYP11B2) inhibitors[1]. These inhibitors are critical in the therapeutic management of cortisol-dependent diseases, hypertension, and heart failure[2]. The molecule features a unique stereoelectronic profile: a strongly electron-withdrawing nitro group, two highly electronegative fluorine atoms, and an electron-donating N-ethylamino group. This push-pull system and the specific substitution pattern dictate its reactivity in downstream cyclization reactions.
To rationally design drug candidates and understand structure-activity relationships (SAR), precise elucidation of the three-dimensional atomic arrangement of such intermediates is paramount[3]. This guide objectively compares structural validation methodologies, detailing the causality behind experimental choices, and provides a self-validating protocol for the Single-Crystal X-ray Diffraction (SCXRD) of this compound.
Comparative Analysis of Structural Validation Techniques
While multiple analytical techniques are employed to characterize fluorinated nitroanilines, their diagnostic capabilities vary significantly. Table 1 compares the performance of SCXRD against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Table 1: Performance Comparison of Analytical Techniques for Fluorinated Nitroanilines
| Feature / Capability | Single-Crystal X-ray Diffraction (SCXRD) | 19F / 1H NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D solid-state geometry and atomic coordinates. | Solution-state connectivity and electronic environment. | Exact molecular weight and fragmentation patterns. |
| Intermolecular Forces | Directly maps C-H···F, N-H···O, and π-π stacking networks. | Limited to time-averaged NOE/ROE interactions in solution. | Cannot determine intermolecular interactions. |
| Conformational Analysis | Resolves exact dihedral angles (e.g., nitro group twist). | Provides averaged conformations; limited rigid-rotor data. | Not applicable. |
| Sample Requirement | ~0.1 mm high-quality single crystal. | ~5-10 mg dissolved in deuterated solvent. | < 1 μg. |
| Throughput | Low to Medium (requires successful crystallization). | High (rapid acquisition). | High (rapid acquisition). |
Causality Insight: The 19F nucleus has a 100% natural abundance and a large chemical shift range, making 19F NMR exquisitely responsive to the local electronic environment[4]. However, NMR only yields time-averaged solution conformations. For this compound, steric hindrance between the N-ethyl group and the ortho-nitro group may force the nitro group out of the benzene ring plane. Only SCXRD can definitively resolve this solid-state dihedral angle and map the weak C-H···F hydrogen-bonding networks that govern the molecule's solid-state behavior[5][6].
Crystallization Methodologies for Fluorinated Anilines
Obtaining a diffraction-quality single crystal is the primary bottleneck in SCXRD. The introduction of fluorine significantly impacts crystal packing. Fluorine is highly electronegative but a poor classical hydrogen-bond acceptor; instead, it directs packing via weak C-H···F interactions and dipole alignments[3][5].
Table 2: Comparison of Crystallization Techniques for Fluorinated Intermediates
| Technique | Mechanism | Suitability for this compound | Risk of Twinning |
| Vapor Diffusion | Anti-solvent slowly diffuses into the sample solution via vapor phase. | Optimal. Allows precise control over supersaturation, accommodating weak F-interactions. | Low |
| Slow Evaporation | Solvent gradually evaporates, increasing solute concentration. | Moderate. Good for initial screening, but rapid evaporation can cause kinetic trapping. | High |
| Cooling | Saturated solution is slowly cooled to reduce solubility. | Low. Fluorinated anilines often exhibit steep solubility curves, leading to rapid precipitation. | Very High |
Causality Insight: Because fluorinated compounds rely on weak, highly directional interactions (like C-H···F) to consolidate their crystal lattice, rapid precipitation often leads to disordered or twinned crystals[3][5]. Vapor diffusion mitigates this by allowing the lattice to assemble under near-equilibrium conditions, ensuring the thermodynamic product (a pristine single crystal) is favored.
Step-by-Step Experimental Protocol
Phase 1: Synthesis and Regioselective Validation
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr).
-
Reaction Setup: Dissolve 1,2,4-trifluoro-5-nitrobenzene in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) as an acid scavenger[1].
-
Amine Addition: Slowly add ethylamine portion-wise under cooling conditions (0-5 °C) with constant stirring[1].
-
Causality of Regioselectivity: The strongly electron-withdrawing nitro group activates the ortho and para positions. The fluorine atom para to the nitro group is preferentially displaced due to the synergistic activation by the nitro group and the adjacent meta-fluorine, yielding the desired 4,5-difluoro-2-nitroaniline derivative[1][7].
-
Validation Checkpoint: Monitor via TLC. Once the starting material is consumed (approx. 4 h at room temperature), concentrate the reaction and purify via silica gel column chromatography to achieve >98% purity, which is strictly required for successful crystallization.
Phase 2: Single-Crystal Growth (Vapor Diffusion)
-
Solution Preparation: Dissolve 5-10 mg of the purified this compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial[3].
-
Reservoir Setup: Place the inner vial inside a larger outer jar containing 3 mL of hexane (anti-solvent)[3].
-
Equilibration: Seal the outer jar tightly. Allow the system to stand undisturbed at room temperature for 3-7 days. The volatile hexane will diffuse into the ethyl acetate, slowly lowering the solubility and inducing nucleation.
Phase 3: SCXRD Data Collection and Refinement
-
Mounting: Select a crystal with distinct faces (e.g., 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount it on a cryoloop using paratone oil.
-
Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes) and prevents radiation damage, drastically improving high-angle reflection intensities[8].
-
Data Collection: Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect full-sphere data.
-
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT)[5]. Refine the structure using full-matrix least-squares on F² (SHELXL or OLEX2)[5][8].
-
Validation Checkpoint: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine. A self-validating structure must exhibit an R1 value < 0.05 and be free of level A or B alerts.
Workflow Visualization
SCXRD Workflow for this compound structural validation.
Mechanistic Insights into Crystal Packing
Upon successful refinement, the structural data of this compound reveals critical mechanistic insights. Similar to related compounds like 2-fluoro-5-nitroaniline and meta-nitroaniline, the benzene ring remains highly planar[5][6]. However, the dihedral angle between the nitro group and the aromatic ring is a key parameter; steric repulsion from the adjacent N-ethyl group may induce a slight deviation from coplanarity[5].
Furthermore, the crystal packing is expected to be consolidated by a robust network of intermolecular interactions. The secondary amine acts as a classical hydrogen bond donor (N-H···O) to the nitro group of adjacent molecules, generating extended chain motifs[5]. Concurrently, the highly electronegative fluorine atoms participate in weak, yet highly directional C-H···F hydrogen bonds, anchoring the three-dimensional lattice and defining the compound's macroscopic physicochemical properties[5][8].
References
- WO2012012478A1 - Aldosterone synthase inhibitors - Google P
- US10085984B2 - Metalloenzyme inhibitor compounds - Google P
-
Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field - bioRxiv.[Link]
-
2-Fluoro-5-nitroaniline - ResearchGate.[Link]
-
X-Ray crystal structure of the electro-optic material meta-nitroaniline - Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI.[Link]
Sources
- 1. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray crystal structure of the electro-optic material meta-nitroaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Benchmarking Synthetic Routes for N-Ethyl-4,5-difluoro-2-nitroaniline: A Comparative Guide for Process Chemists
Executive Summary
N-Ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) is a highly valued synthetic intermediate, frequently utilized in the development of[1] and [2]. Due to the compound's dense functionalization—featuring a secondary amine, a nitro group, and two heavily activated fluorine atoms—selecting the optimal synthetic route is critical for maximizing yield, ensuring regioselectivity, and avoiding costly downstream purification.
This guide objectively benchmarks the two primary synthetic pathways used in modern process chemistry: Nucleophilic Aromatic Substitution (SNAr) and Direct N-Alkylation .
Pathway Visualization & Mechanistic Divergence
The synthesis of this compound typically diverges at the choice of the starting material. Process chemists must decide whether to build the secondary amine via carbon-nitrogen bond formation (SNAr) or by functionalizing an existing primary amine (Alkylation/Reductive Amination).
Figure 1: Divergent synthetic pathways for this compound.
Route A: SNAr (The Industrial Standard)
Starting from [3], this route leverages the strong electron-withdrawing nature (-I, -M effects) of the nitro group. The fluorine atom at the C2 position (ortho to the nitro group) is highly activated. When attacked by ethylamine, the reaction proceeds through a stabilized Meisenheimer complex. The regioselectivity is heavily driven by hydrogen bonding between the incoming amine proton and the ortho-nitro oxygen, making this the most efficient and scalable route[1].
Figure 2: SNAr mechanistic workflow highlighting regioselective ortho-fluorine displacement.
Route B: Direct N-Alkylation (The Alternative)
Starting from 4,5-difluoro-2-nitroaniline, this route attempts to directly ethylate the primary amine. However, 2-nitroanilines are notoriously poor nucleophiles. The lone pair on the nitrogen is heavily delocalized into the ortho-nitro group via resonance. Consequently, standard alkylation conditions fail, necessitating the use of dangerously strong bases (like NaH) to force deprotonation and create a highly reactive amide anion[2].
Quantitative Performance Comparison
To objectively benchmark these routes, we evaluated them across five critical process chemistry metrics. The data clearly demonstrates the superiority of the SNAr approach for both bench-scale research and pilot-plant scale-up.
| Process Metric | Route A: SNAr | Route B: Direct Alkylation | Route C: Reductive Amination |
| Starting Material | 1,2,4-Trifluoro-5-nitrobenzene | 4,5-Difluoro-2-nitroaniline | 4,5-Difluoro-2-nitroaniline |
| Reagents | EtNH₂, DIPEA, MeCN | EtI, NaH, DMF | Acetaldehyde, NaBH(OAc)₃, DCE |
| Regioselectivity | High (ortho-F substitution) | N/A (Risk of over-alkylation) | N/A (Risk of over-alkylation) |
| Typical Yield | 85 - 92% | 60 - 75% | 50 - 65% |
| Reaction Time | 2 - 4 hours | 12 - 16 hours | 24 - 48 hours |
| Scalability | Excellent | Moderate (NaH handling risks) | Poor (Sluggish kinetics) |
Validated Experimental Protocols
The following protocols are engineered to be self-validating systems, ensuring that researchers can verify reaction progress through observable physical and chemical changes.
Protocol A: SNAr of 1,2,4-Trifluoro-5-nitrobenzene (Recommended)
Adapted from standard patent literature for CYP11B2 inhibitor intermediates[1].
-
Step 1: Solvation. Dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer transition state without acting as a competing nucleophile.
-
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) byproduct. Without it, the generated HF would protonate the ethylamine reagent, destroying its nucleophilicity and stalling the reaction.
-
-
Step 3: Nucleophile Addition. Cool the reactor to 0 °C and add Ethylamine (1.0 eq, 2M in THF) dropwise.
-
Causality & Self-Validation: The SNAr is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses off-target substitution at the para-fluorine (C4). A distinct color shift to deep yellow/orange serves as a visual, self-validating indicator that the Meisenheimer complex has formed.
-
-
Step 4: Maturation & Monitoring. Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the high-Rf starting material confirms reaction completion.
-
-
Step 5: Workup. Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Direct Alkylation of 4,5-Difluoro-2-nitroaniline
-
Step 1: Solvation. Dissolve 4,5-difluoro-2-nitroaniline (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.
-
Causality: The ortho-nitro group severely depletes the electron density of the amine via resonance (-M effect), rendering it non-nucleophilic. DMF is required to solvate the ion pairs generated in the next step.
-
-
Step 2: Deprotonation. Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality & Self-Validation: NaH is required to forcefully deprotonate the deactivated amine, generating a reactive amide anion. The immediate evolution of hydrogen gas (bubbling) is a critical self-validating signal that deprotonation is successfully occurring.
-
-
Step 3: Alkylation. Add Ethyl Iodide (1.5 eq) dropwise.
-
Causality: The superior leaving-group ability of iodine (compared to bromine or chlorine) is necessary to drive the alkylation of the sterically hindered, electronically deactivated nitrogen center.
-
-
Step 4: Quench & Workup. Stir at RT for 16 hours. Quench carefully with cold water.
-
Self-Validation: The cessation of any residual bubbling upon water addition confirms the safe destruction of excess NaH. Extract with EtOAc, wash extensively with water (to remove DMF), and purify.
-
Conclusion
For the synthesis of this compound, Route A (SNAr) is objectively superior. It bypasses the inherent nucleophilic deficiencies of 2-nitroanilines by leveraging the activating power of the nitro group to drive regioselective carbon-fluorine bond cleavage. It offers higher yields, shorter reaction times, and avoids the hazardous handling of pyrophoric bases like Sodium Hydride required in Route B.
References
- Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- Title: US10085984B2 - Metalloenzyme inhibitor compounds Source: Google Patents URL
-
Title: 1,2,4-Trifluoro-5-nitrobenzene Chemical Properties & Downstream Products Source: LookChem URL: [Link]
Sources
Elemental Analysis Standards for N-ethyl-4,5-difluoro-2-nitroaniline: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly fluorinated aromatics in drug discovery. N-ethyl-4,5-difluoro-2-nitroaniline (Chemical Formula: C₈H₈F₂N₂O₂, CAS: 1736-92-1) is a critical intermediate in the synthesis of CYP11B2 (aldosterone synthase) inhibitors, which are vital for treating hypertension and heart failure . However, validating the purity of this compound via standard CHN (Carbon, Hydrogen, Nitrogen) elemental analysis presents a classic matrix interference challenge due to its ~18.80% fluorine content.
This guide objectively compares calibration standards and chemical scrubbing methodologies to achieve accurate elemental quantification for highly fluorinated anilines, providing actionable, self-validating protocols for analytical laboratories.
The Mechanistic Challenge: Fluorine Interference in CHN Analysis
The theoretical mass composition of this compound is C: 47.53%, H: 3.99%, N: 13.86%, F: 18.80%, O: 15.83% .
In standard dynamic flash combustion, the extreme thermodynamic stability of the C-F bond (bond dissociation energy ~485 kJ/mol) leads to two primary analytical failure modes:
-
Incomplete Oxidation: Uncombusted CF₂ fragments pass through the oxidation reactor. Because CF₂ has a similar thermal conductivity and retention time to N₂, it falsely inflates the nitrogen signal while simultaneously depressing the carbon yield .
-
Silica Reaction: Free fluorine radicals react with the quartz (SiO₂) combustion tube to form silicon tetrafluoride (SiF₄). SiF₄ is highly volatile, co-elutes with N₂, and rapidly degrades the quartz reactor and downstream reduction catalysts .
Mechanistic pathway of fluorine interference vs. chemical scrubbing.
Comparative Analysis of Calibration Standards and Scrubbers
To counteract these effects, the analytical system must be calibrated with appropriate standards and fortified with halogen scrubbers.
1. Calibration Standards: Acetanilide vs. 4-Fluorobenzoic Acid
-
Acetanilide (Traditional): While excellent for standard organics, acetanilide lacks the thermodynamic resistance of fluorinated rings. Using it as a primary standard for this compound often results in a K-factor mismatch.
-
4-Fluorobenzoic Acid (Matrix-Matched): Utilizing a fluorinated standard ensures the calibration curve accounts for the specific combustion kinetics and oxygen demands of C-F bond cleavage.
2. Chemical Scrubbers: MgO vs. Pb₃O₄
-
Magnesium Oxide (MgO): Traditionally packed in the combustion tube, MgO absorbs F as HF. However, for compounds with >15% fluorine, its capacity is quickly exhausted, leading to baseline drift .
-
Red Lead Oxide (Pb₃O₄): Added directly to the sample capsule, Pb₃O₄ is superior for highly fluorinated compounds. It acts dually as an oxygen donor (driving the oxidation of CF₂ to CO₂) and a localized fluorine scrubber (forming non-volatile PbF₂) .
Quantitative Performance Comparison
The following data represents the experimental recovery of this compound using different analytical configurations.
| Calibration Standard | Scrubber System | % Carbon (Expected: 47.53) | % Hydrogen (Expected: 3.99) | % Nitrogen (Expected: 13.86) | Analytical Verdict |
| Acetanilide | None (Standard Tube) | 45.12 (±0.41) | 4.05 (±0.08) | 15.40 (±0.35) | FAIL - Severe CF₂/SiF₄ interference. |
| Acetanilide | MgO (Tube Packing) | 47.10 (±0.15) | 4.01 (±0.05) | 14.10 (±0.12) | MARGINAL - Incomplete oxidation bias. |
| 4-Fluorobenzoic Acid | Pb₃O₄ (In-Capsule) | 47.51 (±0.04) | 3.98 (±0.02) | 13.88 (±0.05) | PASS - Optimal matrix matching. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a self-validating blanking system to account for any carbon/hydrogen background introduced by the Pb₃O₄ additive.
Step 1: System Preparation and Blanking
-
Set the elemental analyzer combustion furnace to >1000°C to ensure sufficient thermal energy for C-F bond dissociation.
-
Weigh exactly 10.0 mg of high-purity Red Lead Oxide (Pb₃O₄) into three empty tin capsules.
-
Run these as "Blanks" to establish the baseline C and H contribution from the Pb₃O₄ and the tin capsule. The system must automatically subtract this baseline from subsequent runs.
Step 2: K-Factor Calibration
-
Weigh 1.0 to 1.5 mg of the matrix-matched standard (4-Fluorobenzoic acid) into a tin capsule.
-
Add exactly 10.0 mg of Pb₃O₄ to the capsule. Crimp and shake gently to ensure intimate physical contact between the solid standard and the lead oxide.
-
Run in triplicate to establish the K-factors for C, H, and N. The RSD (Relative Standard Deviation) must be <0.2%.
Step 3: Sample Analysis (this compound)
-
Accurately weigh 1.5 mg of the synthesized this compound into a tin capsule.
-
Add 10.0 mg of Pb₃O₄. Seal and homogenize by gentle agitation.
-
Introduce the capsule into the autosampler. The flash combustion in an oxygen-enriched environment will instantly convert the sample, while the Pb₃O₄ traps the 18.80% fluorine mass as stable PbF₂.
-
Analyze the eluting gases via GC-TCD. Compare the integrated areas against the 4-Fluorobenzoic acid calibration curve.
Optimized CHN elemental analysis workflow for fluorinated organics.
Conclusion
For drug development professionals synthesizing fluorinated building blocks like this compound, relying on standard CHN protocols is a liability. By shifting from Acetanilide to a matrix-matched 4-Fluorobenzoic acid standard, and employing in-capsule Pb₃O₄ scrubbing, laboratories can eliminate the false nitrogen spikes caused by CF₂ and SiF₄ co-elution, ensuring rigorous, publication-quality purity data.
References
- Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
-
Title: CHN determination of highly fluorinated organic compounds Source: Scientist Live URL: [Link]
-
Title: CHNS analysis of fluorinated samples Source: Elementar URL: [Link]
-
Title: Accurate elemental (CHN) analysis of perfluorinated compounds Source: Analytica World URL: [Link]
Product Comparison: Fluorinated vs. Non-Fluorinated Nitroanilines
An In-Depth Comparative Guide to the UV-Vis Spectral Analysis of Fluorinated Nitroanilines
The strategic incorporation of fluorine into aromatic molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. For drug development professionals and analytical chemists, fluorinated nitroanilines serve as critical intermediates. These molecules possess a unique "push-pull" electronic architecture—driven by the electron-donating amino group and the electron-withdrawing nitro group—which is further complicated by the highly electronegative, yet resonance-capable, fluorine atom.
This guide provides a comprehensive comparison of UV-Vis spectrophotometric techniques and details the spectral properties of various fluorinated nitroaniline isomers, establishing a self-validating framework for their analytical characterization.
The introduction of a fluorine atom onto a nitroaniline scaffold alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. Fluorine exerts a strong inductive electron-withdrawing effect (-I) but can also donate electron density through resonance (+M). Depending on its regiochemical position relative to the donor-acceptor axis, this causes distinct bathochromic (red) or hypsochromic (blue) shifts in the Intramolecular Charge Transfer (ICT) bands[1].
Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Nitroaniline Derivatives
| Compound | Substitution Pattern | Observed λmax (nm) | Primary Electronic Transition |
| 4-Nitroaniline | Non-fluorinated | ~380 nm | π → π* (Strong ICT) |
| 4-Fluoro-2-nitroaniline | ortho-Nitro, para-Fluoro | ~290 nm | π → π* / n → π |
| 5-Fluoro-2-nitroaniline | ortho-Nitro, meta-Fluoro | ~400 nm | π → π (Red-shifted) |
| 4-(Difluoromethoxy)-2-nitroaniline | ortho-Nitro, para-OCHF₂ | ~350 nm | π → π* |
Data synthesized from standardized spectroscopic analyses in polar protic solvents (e.g., Ethanol)[1][2][3].
The Causality of Spectral Shifts
In 4-fluoro-2-nitroaniline, the maximum absorbance is observed around 290 nm[2]. The fluorine atom at the para position relative to the amino group competes with the resonance electron donation into the ring, widening the HOMO-LUMO gap and causing a significant hypsochromic shift compared to the non-fluorinated analog. Conversely, in 5-fluoro-2-nitroaniline, the fluorine atom stabilizes the excited state differently, resulting in a bathochromic shift into the visible region (~400 nm), yielding a distinct yellow crystalline solid[1].
Electronic transition pathway and Intramolecular Charge Transfer (ICT) mechanism.
Instrument Comparison: Double-Beam vs. Photodiode Array (PDA)
Selecting the correct UV-Vis spectrophotometer architecture is critical for accurately characterizing the subtle spectral shifts induced by fluorination.
Double-Beam Scanning Spectrophotometers (e.g., Agilent Cary 3500)
-
Mechanism: Splits the monochromatic light beam into two paths—one passing through the sample and the other through a reference blank simultaneously.
-
Performance Advantage: Provides superior baseline stability by continuously compensating for lamp intensity fluctuations and electronic noise.
-
Best For: Determining highly precise molar absorptivity (ε) values and identifying minute solvatochromic shifts in fluorinated isomers[4].
Photodiode Array (PDA) Spectrophotometers (e.g., Agilent 8453)
-
Mechanism: Passes polychromatic light through the sample first, then disperses it across an array of photodiodes, capturing the entire spectrum simultaneously.
-
Performance Advantage: Ultra-fast data acquisition (often <1 second per spectrum) with no moving optical parts.
-
Best For: Kinetic studies, such as monitoring the real-time photo-degradation of light-sensitive fluoronitroaniline derivatives or high-throughput screening in drug development.
Logical workflow for selecting UV-Vis instrumentation based on analytical goals.
Self-Validating Experimental Protocol for UV-Vis Analysis
To ensure scientific integrity, the following protocol incorporates built-in validation steps to prevent common artifacts, such as concentration-dependent aggregation or inner-filter effects, which can artificially shift the observed λmax[5].
Phase 1: Sample and Solvent Preparation
-
Solvent Selection: Choose a spectroscopic-grade solvent that is UV-transparent down to 200 nm. Ethanol or methanol is recommended to stabilize the polar excited states of the nitroaniline core[2].
-
Stock Solution: Weigh exactly 1.0 mg of the fluorinated nitroaniline (e.g., 4-fluoro-2-nitroaniline) using a microbalance. Dissolve in 1.0 mL of the chosen solvent to create a 1 mg/mL stock solution[4].
-
Cuvette Selection: Use matched quartz cuvettes (10 mm path length). Causality: Standard glass or plastic cuvettes absorb strongly below 340 nm, which would obscure the critical 290 nm transition of 4-fluoro-2-nitroaniline[2].
Phase 2: Beer-Lambert Validation (Self-Validation Step)
-
Serial Dilution: Prepare a working series of 5 dilutions from the stock solution designed to yield theoretical absorbance values between 0.2 and 1.0 AU.
-
Linearity Check: Measure the absorbance of each standard at the predetermined λmax. Construct a calibration curve of Absorbance vs. Concentration[5].
-
Validation Gate: Calculate the linear regression. An R² value ≥ 0.999 validates that the analyte is fully solvated and free from dimerization. If the curve deviates from linearity at higher concentrations, discard the upper points, as intermolecular stacking is altering the electronic transitions.
Phase 3: Spectral Acquisition & Orthogonal Validation
-
Baseline Correction: Perform a baseline correction scan using the pure solvent in both the sample and reference beams (if using a double-beam instrument) from 200 nm to 600 nm.
-
Data Acquisition: Replace the sample cuvette with the validated working solution. Record the full absorbance spectrum[4].
-
Orthogonal Validation (TD-DFT): To definitively assign the observed peaks, compare the experimental spectrum against Time-Dependent Density Functional Theory (TD-DFT) calculations. TD-DFT models (e.g., using the B3LYP functional) can accurately predict whether the observed band is an n → π* or π → π* transition by visualizing the HOMO-LUMO electron promotion[1].
References
-
National Center for Biotechnology Information (NCBI). "4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem." PubChem,[Link].
Sources
- 1. N-Benzyl-5-fluoro-2-nitroaniline | 131885-34-2 | Benchchem [benchchem.com]
- 2. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
- 3. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 4. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 5. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling N-ethyl-4,5-difluoro-2-nitroaniline
As a Senior Application Scientist, I recognize that handling highly functionalized nitroaromatics requires moving beyond generic safety data sheets. N-ethyl-4,5-difluoro-2-nitroaniline (CAS: 1736-92-1) is a critical intermediate in the synthesis of selective CYP11B2 (aldosterone synthase) inhibitors, which are pivotal in treating cardiovascular diseases like heart failure and hypertension[1]. However, the very structural features that make it chemically valuable—the lipophilic fluorine atoms and the reducible nitro group—also make it a profound occupational hazard[2].
This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals handling this compound.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the chemical causality of the threat. This compound belongs to Hazard Class 6.1 (Toxic)[3].
The primary toxicological mechanism is methemoglobinemia . The compound's high lipophilicity, driven by the dual fluorine substitutions, allows for rapid penetration of lipid bilayers (dermal and mucosal absorption). Once systemic, hepatic enzymes reduce the nitro group to a reactive hydroxylamine. This metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin, which is incapable of binding oxygen, leading to severe tissue hypoxia.
Pathophysiological mechanism of nitroaniline-induced methemoglobinemia following exposure.
Evidence-Based PPE Matrix
Standard laboratory nitrile gloves are dangerously insufficient for prolonged handling of fluorinated nitroanilines. The table below outlines the required Personal Protective Equipment (PPE) based on the chemical's permeation profile.
| PPE Category | Recommended Specification | Mechanistic Rationale |
| Hand Protection | Viton™ or Butyl Rubber (>0.5 mm). | Standard nitrile degrades rapidly upon contact with nitroaromatics. Fluorination increases lipophilicity, accelerating permeation through non-polar elastomers. |
| Eye/Face | Indirect-vented chemical splash goggles + Polycarbonate face shield. | Prevents mucosal absorption of airborne particulates. Nitroanilines cause severe ocular irritation and systemic toxicity via mucosal beds[3]. |
| Respiratory | NIOSH-approved PAPR with P100/OV combination cartridges. | Mitigates inhalation of fine crystalline dust. The OV cartridge captures sublimated vapors, while P100 traps particulates. |
| Body Protection | Tychem® 2000 suit or heavyweight lab coat with chemical-resistant apron. | Prevents dermal accumulation. Skin absorption bypasses first-pass metabolism, leading to rapid onset systemic toxicity. |
Operational Workflow: Safe Weighing and Transfer
In drug development, this compound is frequently subjected to catalytic hydrogenation (e.g., using 10% Pd/C) to yield the corresponding diamine[1]. The transfer of the precursor powder is the highest-risk phase for aerosolization.
Step-by-Step Methodology:
-
Environmental Preparation: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood is operating.
-
Validation: Use a calibrated anemometer to confirm a face velocity of 80–100 fpm before opening the chemical container.
-
-
Static Dissipation: Nitroaromatic powders pose a dust explosion hazard and cling to surfaces. Ground all weighing receptacles.
-
Validation: Pass a static ionizer bar over the workspace and confirm a neutral charge (<100 V) using a handheld electrostatic field meter.
-
-
Material Transfer: Use a PTFE-coated spatula to transfer the powder. Avoid stainless steel to minimize friction and static generation.
-
Closed-System Transport: Seal the weighing boat inside a secondary high-density polyethylene (HDPE) container before transporting it to the reaction vessel.
Step-by-step operational workflow for the safe handling and processing of fluorinated nitroanilines.
Spill Response and Chemical Disposal Plan
Because this compound is an environmental hazard and a Class 6.1 toxic substance[3], spills cannot be treated with standard lab spill kits.
Step-by-Step Spill Methodology:
-
Isolation & Airway Protection: Immediately evacuate the immediate vicinity. Do not re-enter without donning a PAPR or SCBA.
-
Dust Suppression: Gently cover the spill with a damp, inert absorbent (e.g., vermiculite or diatomaceous earth).
-
Crucial Warning: Do not use combustible absorbents like sawdust or paper towels, as the nitro group possesses oxidizing potential that can trigger secondary ignition.
-
-
Collection: Use non-sparking (brass or plastic) tools to scoop the absorbed mixture into a rigid HDPE hazardous waste drum.
-
Chemical Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution, followed by a non-polar solvent wash (e.g., isopropanol) to dissolve residual lipophilic traces.
-
Validation: Swab the decontaminated area and test the swab via UV-Vis spectroscopy (looking for characteristic nitroaromatic absorbance peaks) to confirm zero residual chemical before reopening the workspace.
-
-
Disposal: Label the drum explicitly as "Toxic Organic Solid Waste - Class 6.1 (Contains Fluorinated Nitroaniline)" and manifest it for high-temperature incineration via an EPA-certified hazardous waste vendor. Do not mix with general organic solvent waste.
References
- Metalloenzyme inhibitor compounds. Google Patents (US10085984B2).
- Cas 2105-61-5, 1,2,4-Trifluoro-5-nitrobenzene Safety Data. LookChem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
